Z-Glu(osu)-obzl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBJHNMTZCVEA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural and Functional Landscape of Z-Glu(OSu)-OBzl: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure and utility of N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester γ-N-hydroxysuccinimide ester, commonly abbreviated as Z-Glu(OSu)-OBzl. This reagent is a cornerstone in peptide chemistry, particularly for the strategic incorporation of glutamic acid residues into peptide chains. This document outlines its chemical architecture, presents key quantitative data, details a representative experimental protocol for its use, and illustrates its role in peptide synthesis workflows.
Unveiling the Molecular Architecture of this compound
This compound is a derivative of the amino acid L-glutamic acid, meticulously modified with specific protecting and activating groups to facilitate controlled peptide bond formation. Its structure is comprised of four key moieties:
-
L-Glutamic Acid: The core amino acid residue.
-
Z-group (Benzyloxycarbonyl): An amine-protecting group on the α-amino group. This urethane-based protection is crucial for preventing unwanted side reactions at the N-terminus during peptide coupling and has been shown to suppress racemization.[1]
-
OBzl group (Benzyl ester): A carboxyl-protecting group on the α-carboxyl group. The benzyl ester safeguards this functionality while the γ-carboxyl group is activated for reaction.[2]
-
OSu group (N-Hydroxysuccinimide ester): An activating group on the γ-carboxyl group. The NHS ester is a highly effective activating group that readily reacts with the free amino group of another amino acid or peptide to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.
The strategic placement of these groups allows for the selective formation of a peptide bond at the γ-carboxyl position of the glutamic acid residue.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds, providing a comparative overview for researchers.
| Property | This compound | Z-Glu-OBzl | Boc-Glu(OBzl)-OH |
| Molecular Formula | C₂₄H₂₄N₂O₈ | C₂₀H₂₁NO₆ | C₂₁H₂₇NO₆ |
| Molecular Weight ( g/mol ) | 468.46 | 371.38 | 365.41 |
| Typical Coupling Efficiency | >95% (estimated) | ~95-99%[3] | ~95-99%[3] |
| Common Coupling Time | 1-4 hours (estimated) | 2-4 hours[1] | 2-4 hours[4] |
| Storage Temperature | -15°C | Room Temperature | Refrigerated |
Experimental Protocol: Solution-Phase Peptide Coupling
This section details a representative protocol for the coupling of this compound to an amino acid ester in solution. This method is fundamental for the synthesis of dipeptides and larger peptide fragments.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of the Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA or DIEA (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0°C for 15-30 minutes to ensure complete neutralization.
-
-
Coupling Reaction:
-
To the neutralized amino acid ester solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure protected dipeptide.
-
The following diagram illustrates the general workflow for this solution-phase peptide coupling.
Caption: Workflow for solution-phase peptide coupling.
Role in Peptide Synthesis Strategies
This compound is primarily utilized in the Boc/Bzl (tert-Butyloxycarbonyl/benzyl) strategy of peptide synthesis.[4] In this approach, the temporary Nα-protecting group is Boc, which is removed with a mild acid like trifluoroacetic acid (TFA). The more stable Z and Bzl protecting groups are retained during chain elongation and are typically removed in the final step using strong acid (e.g., HF) or catalytic hydrogenation.
The use of the pre-activated N-hydroxysuccinimide ester in this compound offers a significant advantage by simplifying the coupling step. It eliminates the need for in-situ activation with coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU, which can sometimes lead to side reactions and purification challenges.[1]
The following diagram illustrates the logical relationship of the protecting groups in the Boc/Bzl strategy.
Caption: Boc/Bzl peptide synthesis strategy.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Z-Glu(osu)-obzl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester α-N-hydroxysuccinimide ester, commonly referred to as Z-Glu(osu)-obzl. This reagent is a cornerstone in peptide synthesis and bioconjugation, facilitating the introduction of a protected glutamic acid residue into peptide chains. A thorough understanding of its chemical characteristics and stability profile is paramount for its effective use, ensuring reproducibility and success in research and drug development endeavors.
Core Chemical Properties
This compound is a white to off-white powder or a colorless oil.[1] Its fundamental chemical properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference |
| Molecular Formula | C24H24N2O8 | [2][3] |
| Molecular Weight | 468.46 g/mol | [2][3] |
| Appearance | White to off-white powder or colorless oil | [1] |
| Melting Point | 101 - 107 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Temperature | -15°C or 0 - 8°C | [1][2] |
Solubility Profile
The solubility of this compound is a critical factor in its handling and application in various reaction conditions. As a protected amino acid derivative with two benzyl groups and an N-hydroxysuccinimide ester, it exhibits good solubility in a range of organic solvents. It is important to note that this compound is sensitive to moisture and should be dissolved in anhydrous solvents to prevent hydrolysis.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Methanol | Soluble[4] |
| Water | Slightly soluble[4] |
Stability and Degradation
The stability of this compound is intrinsically linked to the reactivity of its N-hydroxysuccinimide (NHS) ester group. The primary degradation pathway is hydrolysis, which is significantly influenced by environmental factors such as pH, temperature, and moisture.
Influence of pH
Temperature and Moisture
Elevated temperatures will accelerate the rate of both hydrolysis and other potential degradation pathways. As an NHS ester, this compound is highly susceptible to moisture.[6] Therefore, it is crucial to store the compound in a cool, dry environment and to handle it under anhydrous conditions whenever possible. Stock solutions should be prepared in anhydrous solvents and stored at low temperatures (-20°C or -80°C) to minimize degradation.[6]
Photostability
While specific photostability studies on this compound are not extensively documented, some rhodamine-based NHS esters have been noted for their good photostability.[7] However, as a general precaution, it is advisable to protect the compound and its solutions from prolonged exposure to light.
The interplay of these factors on the stability of this compound is illustrated in the following diagram:
Caption: Logical relationship of this compound stability with key environmental factors.
Experimental Protocols
Handling and Storage of this compound
Proper handling and storage are critical to maintain the integrity and reactivity of this compound.
-
Storage: Store the solid compound at -15°C or between 0-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.[1][2][6]
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Handle the solid in a dry environment, such as a glove box or under a stream of inert gas.
-
Solution Preparation: Use anhydrous grade solvents for preparing solutions. Stock solutions are best prepared fresh. If storage is necessary, aliquot into single-use vials and store at -20°C or -80°C for a limited time.[6]
Protocol for Stability-Indicating HPLC Analysis
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and monitoring its degradation. The following is a general protocol that can be adapted and validated for specific laboratory conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be 10-90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 260 nm. The N-hydroxysuccinimide leaving group has a characteristic absorbance around 260 nm upon hydrolysis.[8]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible anhydrous solvent.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject samples of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[9] The method should be able to resolve the intact compound from its degradants.
Protocol for Quantitative Solubility Determination
The "shake-flask" method is a reliable technique for determining the equilibrium solubility of a compound.[10]
-
Materials: this compound, selected anhydrous solvents, vials, orbital shaker, and a validated analytical method for quantification (e.g., the HPLC method described above).
-
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different anhydrous solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter (compatible with the solvent) to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method like HPLC.
-
Signaling Pathways and Experimental Workflows
While this compound itself is not directly involved in signaling pathways, it is a critical tool for synthesizing peptides that are used to study such pathways. The workflow for its use in peptide synthesis is well-established.
Caption: A simplified workflow for the incorporation of this compound in peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 34897-67-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Z-GLU(OBZL)-OSU synthesis - chemicalbook [chemicalbook.com]
- 4. N-Benzyloxycarbonyl-L-glutamic acid 1-benzyl ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. who.int [who.int]
The Strategic Application of Z-Glu(Osu)-OBzl in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the precise and efficient incorporation of glutamic acid residues is a frequent and critical task. The selection of an appropriately protected glutamic acid derivative is paramount to the success of the synthesis, directly impacting yield, purity, and the prevention of side reactions. This technical guide provides an in-depth examination of N-α-benzyloxycarbonyl-L-glutamic acid-γ-(N-hydroxysuccinimide ester)-α-benzyl ester, commonly referred to as Z-Glu(Osu)-OBzl. This pre-activated form of Z-Glu(OBzl)-OH offers a streamlined approach for the introduction of glutamic acid in peptide chains, particularly within solution-phase synthesis methodologies.
The Core Logic: Pre-activation for Enhanced Efficiency
This compound is a derivative of glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, the α-carboxyl group is protected as a benzyl (Bzl) ester, and the γ-carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This strategic trifecta of functional group manipulation is designed to facilitate clean and efficient peptide bond formation.
The primary advantage of using a pre-activated amino acid derivative like this compound lies in the simplification of the coupling reaction. Traditional peptide synthesis often involves in situ activation of the carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). While effective, this approach can lead to the formation of byproducts, such as dicyclohexylurea (DCU), which can complicate purification. By utilizing the pre-formed this compound, the coupling reaction proceeds directly with the free amino group of a peptide chain, eliminating the need for additional coupling reagents and minimizing the formation of such byproducts.
Quantitative Data at a Glance
The following tables summarize key quantitative data related to the synthesis and application of this compound and its precursor, Z-Glu-OBzl.
Table 1: Synthesis of Z-Glu-OH (Precursor to this compound)
| Parameter | Value | Reference |
| Starting Material | L-Glutamic Acid | Patent CN1318396C[1] |
| Reagent | Benzyl Chloroformate | Patent CN1318396C[1] |
| Base | Sodium Hydroxide | Patent CN1318396C[1] |
| Yield | 88.2% | Patent CN1318396C[1] |
| Purity (HPLC) | 99.3% | Patent CN1318396C[1] |
Table 2: Synthesis of this compound (Analogous Synthesis Data)
| Parameter | Value | Reference |
| Starting Material | Palmitoyl-Glu-OtBu | Patent WO2020182227A1[2] |
| Reagent | N-hydroxysuccinimide | Patent WO2020182227A1[2] |
| Coupling Agent | N,N'-diisopropylcarbodiimide (DIC) | Patent WO2020182227A1[2] |
| Yield | 86% - 91% | Patent WO2020182227A1[2] |
| Purity (HPLC) | 92.57% - 96.66% | Patent WO2020182227A1[2] |
| Note: This data is for an analogous synthesis of Palmitoyl-Glu(OSu)-OtBu and serves as a representative example of what can be expected for the synthesis of this compound. |
Table 3: Comparative Performance of Peptide Synthesis Strategies
| Performance Metric | Boc/Bzl Strategy (utilizing Z-Glu-OBzl) | Fmoc/tBu Strategy | Notes |
| Average Crude Peptide Yield | 71% [3] | 60%[3] | Based on a study of 50 different peptides, the Boc/Bzl strategy showed a higher average yield under standardized conditions.[3] |
| Average Crude Peptide Purity | 70% [3] | 46% - 65%[3] | The Boc/Bzl strategy also demonstrated higher average purity in the same study.[3] |
| Coupling Efficiency | >99% [4] | >99%[4] | With modern coupling reagents, both strategies can achieve high coupling efficiencies.[4] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its subsequent use in peptide coupling.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure for a similar N-hydroxysuccinimide ester synthesis.[2]
Materials:
-
Z-Glu-OBzl
-
N-hydroxysuccinimide (NHS)
-
N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane or petroleum ether
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Z-Glu-OBzl (1.0 equivalent) and N-hydroxysuccinimide (1.0 equivalent) in anhydrous DCM or THF.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC or DIC (1.0 equivalent) in the same anhydrous solvent dropwise with stirring.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Protocol 2: Peptide Coupling using this compound
This protocol outlines the direct use of the pre-activated ester in a solution-phase peptide coupling.
Materials:
-
This compound
-
Peptide-ester or amino acid ester with a free N-terminus (e.g., H-Gly-OMe·HCl)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Neutralization of Amino Component: If the amino component is a hydrochloride salt, suspend it in anhydrous DCM and cool to 0°C. Add TEA or NMM (1.0 equivalent) dropwise and stir for 15-30 minutes.
-
Coupling Reaction: To the neutralized amino component solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Wash the reaction mixture successively with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude dipeptide by recrystallization or silica gel column chromatography.
Protocol 3: Deprotection of the Z and OBzl Groups
The Z and OBzl protecting groups are typically removed simultaneously by catalytic hydrogenation.[5]
Materials:
-
Z-Glu(OBzl)-peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Dissolution: Dissolve the protected peptide in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, approximately 10% by weight of the peptide).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[5]
-
Work-up:
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the pad with methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.
-
Visualizing the Workflow and Logical Relationships
To better understand the processes involved, the following diagrams illustrate the synthesis and application of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for peptide coupling using this compound.
Caption: Comparison of in situ vs. pre-activation strategies.
References
A Technical Deep Dive: Z-Glu(Osu)-OBzl vs. Z-Glu(OBzl)-OH in Peptide Coupling Reactions
For Immediate Release
Shanghai, CN – December 26, 2025 – In the landscape of peptide synthesis and drug development, the efficient formation of amide bonds is paramount. The choice of reagents for coupling reactions significantly impacts yield, purity, and the overall success of synthesizing complex peptide structures. This technical guide provides an in-depth comparison of two key glutamic acid derivatives: the pre-activated N-hydroxysuccinimide (NHS) ester, Z-Glu(Osu)-OBzl, and its carboxylic acid precursor, Z-Glu(OBzl)-OH. This document, intended for researchers, scientists, and professionals in drug development, will explore the core chemical principles, reaction mechanisms, and practical considerations for employing these reagents in coupling reactions.
Chemical Properties and Structures
Understanding the structural differences between this compound and Z-Glu(OBzl)-OH is fundamental to appreciating their distinct roles in peptide synthesis. Z-Glu(OBzl)-OH is a standard protected amino acid, where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the γ-carboxyl group is protected as a benzyl ester (OBzl). The α-carboxyl group remains as a free carboxylic acid, which requires activation for peptide bond formation.
In contrast, this compound is an activated form of Z-Glu(OBzl)-OH. The α-carboxyl group has been pre-activated with N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester. This "Osu" (succinimidyl) group is a good leaving group, facilitating nucleophilic attack by an amine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Z-Glu(OBzl)-OH | C₂₀H₂₁NO₆ | 371.38 |
|
| This compound | C₂₄H₂₄N₂O₈ | 468.46 |
|
Reaction Mechanisms in Peptide Coupling
The fundamental difference between these two reagents lies in the method of activation for the amide bond formation.
In-Situ Activation of Z-Glu(OBzl)-OH
Z-Glu(OBzl)-OH requires the addition of a coupling reagent in the reaction mixture to activate the carboxylic acid. A common method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1][2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine component of the coupling partner. The addition of HOBt provides an alternative pathway through a more stable and selective active ester, reducing the risk of side reactions.[3]
Direct Coupling with this compound
This compound, being a pre-activated NHS ester, simplifies the coupling process. The reaction is typically a one-step process where the amine component directly attacks the activated ester, leading to the formation of the peptide bond and the release of N-hydroxysuccinimide as a byproduct.[4] This method offers greater control over the reaction stoichiometry and can lead to a more homogenous product.[4]
Comparative Analysis: Performance and Practical Considerations
The choice between in-situ activation and the use of a pre-activated ester involves a trade-off between convenience, cost, and control.
| Feature | Z-Glu(OBzl)-OH (In-Situ Activation) | This compound (Pre-activated Ester) |
| Reaction Type | Two-step, one-pot reaction (activation followed by coupling).[4] | One-step reaction with the amine component.[4] |
| Reagents Required | Z-Glu(OBzl)-OH, coupling agent (e.g., DCC, HATU), optional additive (e.g., HOBt), amine. | This compound, amine. |
| Control & Purity | Risk of side reactions like N-acylurea formation can lead to a more heterogeneous product mixture.[4] | Higher control over stoichiometry and potentially higher purity due to the use of a purified activated intermediate.[4] |
| Convenience | A simpler one-pot procedure that avoids the need for prior synthesis and isolation of an activated intermediate.[4] | Requires the initial synthesis and purification of the NHS ester, or its commercial availability. |
| Typical Yield | Can be highly efficient, but yields are sensitive to reaction conditions. Typical yields for dipeptide synthesis are in the range of 60-80% after purification.[2] | Generally offers higher and more consistent yields in the final coupling step.[4] |
| Racemization Potential | Moderate to high without additives like HOBt. The urethane-based Z-protecting group helps to suppress racemization.[1] | Lower risk of racemization during the coupling step as the activation is performed separately under controlled conditions. |
Experimental Protocols
Protocol for Coupling using Z-Glu(OBzl)-OH with DCC/HOBt
This protocol describes a typical solution-phase synthesis of a dipeptide.
Materials:
-
Z-Glu(OBzl)-OH (1 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride in anhydrous DCM and cool to 0°C. Add TEA or NMM dropwise and stir for 15-30 minutes at 0°C.[2]
-
Activation of Z-Glu(OBzl)-OH: In a separate flask, dissolve Z-Glu(OBzl)-OH and HOBt in anhydrous DCM and cool to 0°C.[2]
-
Coupling Reaction: To the solution from step 2, add a solution of DCC in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C. Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[2]
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the organic filtrate successively with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.[2]
General Protocol for Coupling using this compound
This protocol outlines a general procedure for the coupling of a pre-activated NHS ester.
Materials:
-
This compound (1 equivalent)
-
Amino acid ester or peptide with a free N-terminus (1 equivalent)
-
Anhydrous solvent (e.g., DMF, DCM, or a mixture)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA) (optional, if the amine is a salt)
Procedure:
-
Dissolution: Dissolve the amine component in the chosen anhydrous solvent. If the amine is in the form of a salt (e.g., hydrochloride), add 1-1.2 equivalents of a non-nucleophilic base like DIPEA and stir for a few minutes.
-
Coupling: Add this compound to the solution of the amine.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with 5% NaHCO₃ solution to remove the NHS byproduct, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
-
Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography.
Conclusion and Recommendations
The choice between this compound and Z-Glu(OBzl)-OH for coupling reactions is a strategic decision based on the specific requirements of the synthesis.
-
Z-Glu(OBzl)-OH with in-situ activation is a cost-effective and flexible approach, particularly for large-scale synthesis where the cost of pre-activated reagents may be a factor. However, it requires careful optimization of coupling reagents and conditions to maximize yield and minimize side reactions.
-
This compound offers a more controlled and often more efficient route to peptide bond formation. The use of a pre-activated, purified reagent can lead to higher purity of the final product and simplifies the coupling procedure. This makes it an excellent choice for the synthesis of complex or sensitive peptides where high purity is critical.
For researchers and drug development professionals, a thorough understanding of the chemistry and practical considerations of both approaches is essential for the successful and efficient synthesis of target peptides.
References
The Strategic Role of the N-Hydroxysuccinimide Ester in Z-Glu(OSu)-OBzl for Peptide Synthesis and Bioconjugation
For Immediate Release
In the landscape of drug development and biochemical research, the precise construction of peptides and bioconjugates is paramount. The glutamic acid derivative, Z-Glu(OSu)-OBzl, represents a critical tool for researchers, offering a strategic approach to the formation of amide bonds. This technical guide delves into the core function of the N-hydroxysuccinimide (OSu) group within this molecule, providing an in-depth analysis for researchers, scientists, and drug development professionals. The guide outlines the synthesis, reaction mechanisms, and experimental protocols associated with this compound, supported by quantitative data and visual workflows to facilitate its effective application.
The Activating Role of the OSu Group
This compound is a derivative of glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a benzyl ester (OBzl). The key functional component of this molecule is the N-hydroxysuccinimide ester (OSu) at the γ-carboxyl group. The primary role of the OSu group is to activate the γ-carboxylic acid, transforming it into a highly reactive site for nucleophilic attack by primary amines.[1][2] This activation is crucial for the efficient formation of stable amide bonds, a fundamental step in peptide synthesis and the conjugation of molecules to proteins or other biomaterials.[1][2]
The N-hydroxysuccinimide moiety is an excellent leaving group, making the carbonyl carbon of the ester highly susceptible to attack by the lone pair of electrons on a primary amine. This reactivity is central to its widespread use in bioconjugation and peptide synthesis.[1][2]
Synthesis and Reaction Workflow
The journey of utilizing this compound in peptide synthesis involves a multi-step process, beginning with the preparation of its precursor, Z-Glu-OBzl, followed by the activation of the γ-carboxyl group, the coupling reaction with a primary amine, and concluding with the deprotection of the Z and OBzl groups to yield the final peptide.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from L-glutamic acid. The first step involves the protection of the α-amino group with a benzyloxycarbonyl group to form Z-Glu-OH.[3] Subsequently, the α-carboxyl group is selectively protected as a benzyl ester to yield Z-Glu-OBzl.[3][4] The final step is the activation of the γ-carboxyl group with N-hydroxysuccinimide.
dot
Caption: Synthesis of this compound.
Peptide Coupling Reaction
Once synthesized, this compound is ready for the coupling reaction. The activated γ-carboxyl group readily reacts with the free primary amine of an amino acid or peptide, forming a new amide bond. This reaction is typically carried out in an anhydrous organic solvent.
dot
Caption: Peptide coupling reaction.
Deprotection of Z and OBzl Groups
Following the successful coupling, the protecting groups on the α-amino (Z) and α-carboxyl (OBzl) groups must be removed to reveal the final peptide. The Z and OBzl groups are typically removed simultaneously via catalytic hydrogenation or by treatment with strong acid.[1][5]
dot
Caption: Deprotection of the peptide.
Experimental Protocols
Synthesis of Z-L-Glu(OSu)-OBzl from Z-L-Glu-OBzl
This protocol describes the activation of the γ-carboxyl group of Z-L-Glu-OBzl using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).
Materials:
-
Z-L-Glu-OBzl
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Z-L-Glu-OBzl (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
-
Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise with stirring.
-
Reaction: Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Z-L-Glu(OSu)-OBzl can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.
-
| Parameter | Value | Reference |
| Starting Material | Z-L-Glu-OBzl | [4] |
| Reagents | N-hydroxysuccinimide, DCC | [5] |
| Solvent | Anhydrous DCM or THF | [5] |
| Typical Yield | High | |
| Purity | High after recrystallization | [4] |
Solution-Phase Peptide Coupling using Z-L-Glu(OSu)-OBzl
This protocol outlines the coupling of Z-L-Glu(OSu)-OBzl to a C-terminally protected amino acid ester.
Materials:
-
Z-L-Glu(OSu)-OBzl
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
5% NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM. Cool to 0°C and add TEA or NMM (1 equivalent) dropwise. Stir for 15-30 minutes at 0°C.[5]
-
Coupling Reaction: To the neutralized amino acid ester solution, add a solution of Z-L-Glu(OSu)-OBzl (1 equivalent) in anhydrous DCM or DMF. Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Work-up:
-
Wash the reaction mixture with 1M HCl, water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: The crude protected dipeptide can be purified by recrystallization or silica gel column chromatography.
| Parameter | Value | Reference |
| Starting Material | Z-L-Glu(OSu)-OBzl, Amino Acid Ester | [5] |
| Base | TEA or NMM | [5] |
| Solvent | Anhydrous DCM or DMF | [5] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | >90% | [3] |
Deprotection of Z and OBzl Groups by Catalytic Hydrogenation
This protocol describes the simultaneous removal of the Z and OBzl protecting groups.
Materials:
-
Protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas source
-
Celite®
Procedure:
-
Dissolution: Dissolve the purified protected peptide in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature. The reaction is typically complete within 2-16 hours.[5]
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the pad with the reaction solvent.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.
-
| Parameter | Value | Reference |
| Catalyst | 10% Palladium on Carbon | [5] |
| Hydrogen Source | H₂ gas | [5] |
| Reaction Time | 2-16 hours | [5] |
| Typical Yield | Quantitative | [1] |
Conclusion
The OSu group in this compound plays a pivotal role as an activating group, facilitating the efficient and specific formation of amide bonds at the γ-carboxyl position of glutamic acid. This makes this compound an invaluable reagent for the synthesis of complex peptides and for the bioconjugation of molecules to proteins and other biomaterials. A thorough understanding of the synthesis, reaction mechanisms, and experimental protocols associated with this compound, as detailed in this guide, is essential for its successful application in research and development. The strategic use of this compound, in conjunction with appropriate protection and deprotection strategies, empowers scientists to construct novel peptides and bioconjugates with high precision and yield, advancing the frontiers of medicine and biotechnology.
References
synthesis and purification of Z-Glu(osu)-obzl
An In-depth Technical Guide to the Synthesis and Purification of Z-Glu(Osu)-OBzl
This guide provides a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester (this compound), a key building block in peptide synthesis. The document details the multi-step chemical synthesis, purification strategies, and relevant quantitative data to assist researchers and drug development professionals in its preparation.
Overview of the Synthesis Pathway
The synthesis of this compound is a three-step process commencing from L-glutamic acid. The strategy involves the sequential protection of the side-chain carboxylic acid and the α-amino group, followed by the activation of the α-carboxylic acid.
-
Step 1: γ-Carboxyl Group Protection. The synthesis begins with the selective esterification of the γ-carboxyl group of L-glutamic acid with benzyl alcohol to yield L-glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH).[1][2]
-
Step 2: α-Amino Group Protection. The amino group of H-Glu(OBzl)-OH is then protected using benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions to give N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH).[3]
-
Step 3: α-Carboxyl Group Activation. Finally, the free α-carboxylic acid of Z-Glu(OBzl)-OH is activated by forming an N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[4][5]
Data Presentation
The following tables summarize the materials and typical reaction parameters for each step of the synthesis.
Table 1: Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | Starting Material |
| Benzyl Alcohol | C₇H₈O | 108.14 | γ-Ester Protecting Group Source |
| Sulfuric Acid (60%) | H₂SO₄ | 98.08 | Catalyst (Esterification) |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralization |
| Benzyl Chloroformate (Z-Cl) | C₈H₇ClO₂ | 170.59 | α-Amino Protecting Group Source |
| Sodium Hydroxide | NaOH | 40.00 | Base (pH Adjustment) |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | Activating Agent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent |
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Typical Temp. | Typical Time | Expected Product | Typical Yield | Melting Point (°C) |
| 1 | γ-Benzylation | L-Glu, Benzyl Alcohol, H₂SO₄ | None (neat) | 70°C | 4-5 hours | H-Glu(OBzl)-OH | ~30-40% | 181-182[1] |
| 2 | N-Z Protection | H-Glu(OBzl)-OH, Z-Cl, NaOH | Water | 0-5°C | 2-4 hours | Z-Glu(OBzl)-OH | High | 110-112 |
| 3 | α-NHS Esterification | Z-Glu(OBzl)-OH, NHS, DCC | DCM or THF | 0°C to RT | 12-16 hours | This compound | High | N/A |
Experimental Protocols
Step 1: Synthesis of L-Glutamic Acid γ-Benzyl Ester (H-Glu(OBzl)-OH)
This protocol is adapted from established methods for the direct, acid-catalyzed esterification of L-glutamic acid.[2]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped for distillation, combine L-glutamic acid (1.0 eq), benzyl alcohol (~0.8 eq by mass), and 60% sulfuric acid (~1.1 eq by mass).
-
Reaction: Heat the mixture to 70°C with vigorous stirring for approximately 45 minutes.
-
Water Removal: Reduce the pressure to ~100 mm Hg and continue heating at 70°C to distill off the water formed during the reaction. This step typically takes 4-5 hours.
-
Quenching and Precipitation: After cooling to room temperature, slowly add the viscous reaction mixture to a stirred, cold (~0°C) saturated solution of sodium bicarbonate. A white precipitate will form.
-
Initial Purification: Collect the precipitate by filtration. Wash the solid sequentially with ample amounts of cold, deionized water and acetone. Air-dry the crude product.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot deionized water (~80-90°C). Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then refrigerate overnight to complete crystallization.
-
Final Product Isolation: Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum to yield pure H-Glu(OBzl)-OH as white plates.[2]
Step 2: Synthesis of N-Benzyloxycarbonyl-L-Glutamic Acid γ-Benzyl Ester (Z-Glu(OBzl)-OH)
This protocol employs a standard Schotten-Baumann reaction to protect the amino group.
Methodology:
-
Dissolution: Suspend H-Glu(OBzl)-OH (1.0 eq) in water in a reaction vessel. Cool the mixture to 0-5°C in an ice bath.
-
pH Adjustment: Add 2M sodium hydroxide solution dropwise while stirring until the H-Glu(OBzl)-OH is fully dissolved and the pH is between 9 and 10.
-
Z-Protection: While maintaining the temperature at 0-5°C and the pH between 9 and 10 (by concurrent dropwise addition of 2M NaOH), slowly add benzyl chloroformate (Z-Cl, ~1.1 eq). Stir vigorously for 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted benzyl chloroformate.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with 2M HCl to a pH of ~2. A white precipitate (the product) will form.
-
Purification: Collect the crude product by filtration. Wash the solid with cold water. Recrystallize from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure Z-Glu(OBzl)-OH.
Step 3: Synthesis of this compound
This final step activates the α-carboxylic acid using DCC and NHS.[4][6][7]
Methodology:
-
Reaction Setup: Dissolve Z-Glu(OBzl)-OH (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
DCC Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]
-
Reaction: Allow the mixture to stir at 0°C for 2 hours and then let it warm to room temperature and stir overnight.
-
DCU Removal: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Purification: Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to remove unreacted NHS and acid impurities) and brine.
-
Final Product Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, this compound. The product is typically used in the next step without further purification, but can be crystallized from a solvent like 2-propanol if necessary.
Mandatory Visualizations
The following diagrams illustrate the chemical synthesis pathway and the purification workflow for the final product.
References
Commercial Suppliers and Technical Guide for Z-Glu(Osu)-OBzl
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester, commonly abbreviated as Z-Glu(Osu)-OBzl or Z-Glu(OBzl)-OSu, is a critical reagent. This activated amino acid derivative facilitates the incorporation of a protected glutamic acid residue into peptide chains. This in-depth technical guide provides a comprehensive overview of its commercial availability, key specifications, and detailed experimental protocols for its application.
Commercial Availability and Specifications
A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes the key quantitative data for this product from various commercial sources.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Creative Peptides | Z-Glu(OBzl)-OSu | 67413-34-7 | C₂₄H₂₄N₂O₈ | 468.46 | - |
| ChemicalBook | This compound | 34897-67-1 | C₂₄H₂₄N₂O₈ | 468.46 | ≥ 98% (HPLC)[1] |
| P&S Chemicals | Z-glu(obzl)-osu | 67413-34-7 | - | - | - |
Note: Product specifications, including purity, may vary by supplier and batch. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.
Core Concepts: Structure and Functionality
The utility of this compound in chemical synthesis stems from its unique trifunctional nature, with each functional group serving a distinct and crucial purpose. The diagram below illustrates the key components of the molecule.
Experimental Protocols
This compound is primarily utilized in peptide synthesis, particularly in solution-phase methods. The N-hydroxysuccinimide (OSu) ester provides a pre-activated carboxylic acid, ready to react with the free amino group of a growing peptide chain, forming a stable amide bond.
Solution-Phase Peptide Coupling
This protocol outlines the coupling of this compound to an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Tertiary base (e.g., N-methylmorpholine (NMM) or triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Neutralization of the Amino Acid Ester:
-
Suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add the tertiary base (1.0 equivalent) dropwise while stirring.
-
Stir the mixture for 15-30 minutes at 0°C to ensure complete neutralization.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the this compound solution to the neutralized amino acid ester solution from step 1.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
-
Workflow for Peptide Synthesis using this compound
The following diagram illustrates the general workflow for incorporating a this compound residue into a peptide chain during solution-phase synthesis, followed by deprotection.
Applications in Bioconjugation
While direct protocols for this compound in bioconjugation are less common in recent literature, the glutamic acid core is valuable for creating linkers in antibody-drug conjugates (ADCs). In such applications, the protected glutamic acid derivative would be incorporated into a peptide linker via solid-phase peptide synthesis (SPPS), often starting with an Fmoc-protected variant. The orthogonal protecting groups of this compound, however, offer a different strategic approach for the synthesis of complex bioconjugates.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.
References
An In-depth Technical Guide to the Solubility of Z-Glu(osu)-obzl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-succinimidyl ester, commonly abbreviated as Z-Glu(osu)-obzl. A thorough understanding of its solubility in various solvents is critical for its effective application in peptide synthesis, drug development, and other areas of chemical research. This document outlines available solubility data, presents a detailed experimental protocol for determining solubility, and illustrates the compound's use in a typical synthetic workflow.
Introduction to this compound
This compound is a protected amino acid derivative widely utilized in peptide chemistry. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl ester (obzl) protects the γ-carboxyl group of glutamic acid. The N-hydroxysuccinimide (osu) ester at the α-carboxyl group activates it for facile amide bond formation. This strategic protection and activation scheme makes this compound a valuable building block for the controlled, stepwise synthesis of peptides.
Solubility Profile of this compound
Precise, quantitative solubility data for this compound is not extensively published in the literature. However, based on the physicochemical properties of its constituent protecting groups and data for structurally similar compounds, a qualitative and estimated solubility profile can be compiled. The presence of two benzyl groups suggests a preference for organic solvents over aqueous solutions.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the available qualitative and estimated quantitative solubility data for this compound and related compounds in common laboratory solvents. It is important to note that these values should be experimentally verified for specific applications.
| Solvent | Chemical Class | Polarity | Estimated/Reported Solubility of Z-Glu-OBzl | Qualitative Solubility of Structurally Similar Protected Amino Acids |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Very Soluble (≥ 200 mg/mL)[1] | Soluble to Very Soluble |
| Dimethylformamide (DMF) | Aprotic | High | Freely Soluble[1] | Soluble to Freely Soluble |
| Dichloromethane (DCM) | Halogenated | Medium | Soluble[1] | Soluble |
| Chloroform | Halogenated | Medium | Soluble[1] | Soluble |
| Ethyl Acetate | Ester | Medium | Soluble | Moderately Soluble |
| Methanol | Protic | High | Soluble | Soluble |
| Acetonitrile | Aprotic | High | Moderately Soluble | Moderately Soluble |
| Water | Protic | Very High | Insoluble | Insoluble |
Note: The structural similarity to Z-Glu-OBzl suggests that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents, with poor solubility in water.
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the common "shake-flask" method.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvent(s) of appropriate purity
-
Vials with screw caps
-
Analytical balance
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled environment.
-
Agitate the mixtures using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[2] The activated 'osu' ester allows for efficient coupling to the free amino group of a growing peptide chain anchored to a solid support.
The following diagram illustrates a simplified workflow for the incorporation of a this compound residue during SPPS.
References
An In-depth Technical Guide to the Mechanism of Action of Z-Glu(Osu)-OBzl in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of N-α-benzyloxycarbonyl-L-glutamic acid-γ-benzyl-α-N-hydroxysuccinimide ester, Z-Glu(Osu)-OBzl, in peptide synthesis. This reagent is a valuable tool for the controlled incorporation of glutamic acid residues into peptide chains.
Core Mechanism of Action: The Active Ester Strategy
This compound is an "active ester" derivative of Z-Glu-OBzl. The core of its mechanism lies in the strategic use of the N-hydroxysuccinimide (NHS) ester as a good leaving group, which facilitates the formation of a peptide bond under mild conditions. This approach is designed to increase reaction efficiency and minimize the risk of racemization, a common side reaction in peptide coupling.[1][2][3]
The overall process can be broken down into two main stages: the preparation of the active ester and the subsequent coupling reaction.
1.1. Formation of the Active Ester:
While this compound can be purchased as a pre-activated reagent, it is informative to understand its synthesis from its precursor, Z-Glu-OBzl. The activation of the α-carboxyl group of Z-Glu-OBzl is typically achieved by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).[3][4]
The reaction proceeds as follows:
-
Activation of the Carboxyl Group: The DCC activates the α-carboxyl group of Z-Glu-OBzl, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by NHS: The hydroxyl group of NHS attacks the activated carboxyl group.
-
Formation of the NHS Ester: This results in the formation of the stable and isolable this compound active ester and dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture.[4]
1.2. Peptide Bond Formation:
The pre-activated this compound is then reacted with the free amino group of another amino acid or peptide. The mechanism of this coupling step is a nucleophilic acyl substitution:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amino group attacks the electrophilic carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the stable N-hydroxysuccinimide anion is eliminated as the leaving group.
-
Peptide Bond Formation: A new amide (peptide) bond is formed between the two amino acid residues.
The urethane-based benzyloxycarbonyl (Z) protecting group on the α-amino group of the glutamic acid residue helps to suppress racemization during the coupling reaction.[5]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a typical experimental workflow.
Diagram 1: Mechanism of this compound in Peptide Coupling
Caption: Mechanism of peptide bond formation using this compound.
Diagram 2: Experimental Workflow for Solution-Phase Peptide Coupling
Caption: A generalized experimental workflow for solution-phase peptide coupling.
Quantitative Data
Precise quantitative data for peptide coupling reactions using this compound is highly dependent on the specific amino acids being coupled, the solvent, and the reaction conditions. However, the following table summarizes typical parameters and expected outcomes for the synthesis of a model dipeptide, Z-Glu(OBzl)-Xaa-OR, where Xaa is another amino acid and R is a protecting group. This data is compiled from general peptide synthesis protocols.[4][6]
| Parameter | Value/Range | Notes |
| Reactant Stoichiometry | ||
| This compound | 1.0 - 1.2 equivalents | A slight excess may be used to drive the reaction to completion. |
| Amino Acid Ester | 1.0 equivalent | The limiting reagent. |
| Reaction Conditions | ||
| Solvent | DMF, DCM, THF | Anhydrous aprotic solvents are preferred. |
| Temperature | 0°C to Room Temperature | The reaction is often started at a lower temperature and allowed to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or HPLC for completion. |
| Expected Outcomes | ||
| Coupling Efficiency | >90% | Generally high due to the use of a pre-activated ester. |
| Crude Peptide Purity | Variable | Dependent on the efficiency of the workup to remove unreacted starting materials and byproducts. |
| Racemization | Low | The Z-protecting group significantly suppresses racemization. |
Experimental Protocols
The following are generalized protocols for the synthesis of the this compound active ester and its subsequent use in a peptide coupling reaction.
Protocol 1: Synthesis of this compound[4]
Materials:
-
Z-Glu-OBzl
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM) or ethyl acetate
-
Hexane
Procedure:
-
Dissolve Z-Glu-OBzl (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with stirring.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.
Protocol 2: Solution-Phase Peptide Coupling using this compound[4]
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
A tertiary base (e.g., triethylamine (TEA) or N-methylmorpholine (NMM))
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
Neutralization of the Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM. Cool the mixture to 0°C and add the tertiary base (1 equivalent) dropwise with stirring. Stir for 15-30 minutes at 0°C.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add the neutralized amino acid ester solution from step 1 to this solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Conclusion
This compound is a highly effective pre-activated amino acid derivative for peptide synthesis. Its mechanism of action, centered on the N-hydroxysuccinimide active ester, provides a reliable method for forming peptide bonds with high efficiency and minimal racemization. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully incorporate glutamic acid residues into their target peptides, facilitating the synthesis of complex and biologically active molecules.
References
Safeguarding Synthesis: A Technical Guide to the Safe Handling of Z-Glu(Osu)-OBzl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-N-hydroxysuccinimide ester, commonly referred to as Z-Glu(Osu)-OBzl. This reagent is a valuable building block in peptide synthesis and bioconjugation, necessitating a thorough understanding of its properties and associated safety measures to ensure a secure laboratory environment. The information presented herein is compiled from safety data sheets of analogous compounds and general guidelines for handling N-hydroxysuccinimide (NHS) esters, due to the limited availability of a specific safety data sheet for this compound.
Compound Identification and Properties
This compound is a protected amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, the alpha-carboxyl group is activated as an N-hydroxysuccinimide ester (Osu), and the gamma-carboxyl group is protected as a benzyl ester (OBzl). This specific arrangement makes it a reactive intermediate for the formation of amide bonds, primarily in the synthesis of peptides and other complex organic molecules.
Table 1: Physicochemical and Safety Data for this compound and Related Compounds
| Property | Value for this compound | Value for Analogous Compounds (and Reference Compound) |
| Chemical Name | N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-N-hydroxysuccinimide ester | N/A |
| Synonyms | Z-L-Glu(OSu)-OBzl | N/A |
| CAS Number | 34897-67-1[1] | N/A |
| Molecular Formula | C24H24N2O8[1] | C20H21NO6 (Z-D-Glu(OBzl)-OH) |
| Molecular Weight | 468.46 g/mol [1] | 371.38 g/mol (Z-D-Glu(OBzl)-OH) |
| Appearance | White to off-white crystalline powder (inferred) | White to off-white crystalline powder (Z-Glu-OBzl)[2] |
| Storage Temperature | -15°C[1] | 2-8°C (General recommendation for NHS esters) |
| Solubility | Soluble in organic solvents like DMF and DMSO (inferred) | Soluble in organic solvents such as ethanol, methanol, and DMSO (Z-Glu-OBzl)[2] |
| Hazard Classification | Not classified as hazardous (inferred from Z-Glu-OBzl)[2] | Not classified as hazardous (Z-Glu-OBzl)[2] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion (inferred) | Oxides of carbon and nitrogen[2] |
Hazard Identification and Safety Precautions
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[3]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3]
-
Eye Contact: May cause eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
Personal Protective Equipment (PPE):
A comprehensive suite of personal protective equipment is essential to prevent exposure when handling this compound, particularly in its solid, powdered form.[4]
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against accidental splashes.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or latex, must be worn to prevent skin contact.[4]
-
Body Protection: A laboratory coat is required to protect clothing and skin.[4]
-
Respiratory Protection: In case of dust formation or when handling large quantities, a suitable dust mask or respirator should be worn to avoid inhalation.[2]
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity and reactivity of this compound, which is sensitive to moisture due to the N-hydroxysuccinimide ester group.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid generating dust.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Ensure containers are tightly closed when not in use to prevent moisture ingress.[5]
-
When transferring the solid, use appropriate tools to minimize dust generation. For small spills, use appropriate tools to place the material into a convenient waste disposal container.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
The recommended storage temperature is -15°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents and moisture.[5]
-
For long-term storage, consider storing in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[5]
References
Methodological & Application
Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Glu(OSu)-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical and highly effective method for the synthesis of short to medium-length peptides. It offers advantages in scalability, purification of intermediates, and the incorporation of modified or unusual amino acids. A key step in this process is the efficient and stereochemically pure formation of the amide bond between amino acid residues. The use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (NHS) esters, facilitates this critical step.
This document provides detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-L-glutamic acid-γ-benzyl-α-N-hydroxysuccinimide ester, Z-Glu(OSu)-OBzl, in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain. The NHS ester at the α-carboxyl group allows for a direct and efficient coupling to the free amino group of another amino acid ester, minimizing the need for in-situ coupling reagents and reducing the risk of racemization.[1][2]
Data Presentation
The following tables summarize the materials and representative quantitative data for the synthesis of a model dipeptide, Z-Glu(OBzl)-Xaa-OR, where Xaa is a generic amino acid and R is an alkyl protecting group (e.g., methyl or ethyl ester). The data presented is illustrative, and actual results may vary depending on the specific amino acid ester, reaction conditions, and purification techniques employed.
Table 1: Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₂₄H₂₄N₂O₈ | 468.46 | N- and side-chain protected, activated amino acid |
| Amino Acid Ester Hydrochloride (e.g., H-Gly-OEt·HCl) | Variable | Variable | C-terminal amino acid component |
| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) | C₆H₁₅N or C₈H₁₉N | 101.19 or 129.24 | Base for neutralization of the amino acid ester hydrochloride |
| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | CH₂Cl₂ or C₃H₇NO | 84.93 or 73.09 | Reaction Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous wash solution |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | Aqueous wash solution |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | Aqueous wash solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ or MgSO₄ | 142.04 or 120.37 | Drying Agent |
Table 2: Representative Quantitative Data for Dipeptide Synthesis
| Parameter | Value/Range | Notes |
| Reaction Conditions | ||
| Reactant Molar Ratio (this compound : Amino Acid Ester) | 1.0 : 1.0-1.1 | A slight excess of the amine component can be used. |
| Base Molar Ratio (Base : Amino Acid Ester·HCl) | 1.0-1.1 | To ensure complete neutralization of the hydrochloride salt. |
| Solvent | DCM, DMF, THF, or Ethyl Acetate | Choice of solvent depends on the solubility of the reactants. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature and allowed to warm. |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC).[3][4] |
| Work-up & Purification | ||
| Crude Product Yield | 85 - 98% | Yield before purification. |
| Purification Method | Recrystallization or Silica Gel Chromatography | Depends on the physical properties of the dipeptide. |
| Final Product Yield | 70 - 90% | Yield of pure, isolated dipeptide. |
| Final Product Purity | >95% | Determined by HPLC and/or NMR spectroscopy. |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the solution-phase synthesis of a dipeptide using this compound.
Protocol 1: Coupling of this compound with an Amino Acid Ester
This protocol describes the formation of the peptide bond between this compound and a C-terminally protected amino acid ester (e.g., Glycine ethyl ester).
Materials:
-
This compound
-
Amino Acid Ester Hydrochloride (e.g., H-Gly-OEt·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Neutralization of the Amino Acid Ester:
-
In a clean, dry round-bottom flask, suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA or DIEA (1.0 equivalent) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-30 minutes to ensure complete neutralization.
-
-
Coupling Reaction:
-
To the neutralized amino acid ester solution from the previous step, add this compound (1.0 equivalent) in one portion.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-24 hours).
-
Protocol 2: Work-up and Purification of the Dipeptide
This protocol details the procedure for isolating and purifying the protected dipeptide after the coupling reaction.
Materials:
-
Reaction mixture from Protocol 1
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethyl acetate/hexane) or silica gel for chromatography
Procedure:
-
Solvent Removal (if necessary):
-
If the reaction was performed in DMF, remove the solvent under reduced pressure. Dissolve the residue in DCM or EtOAc. If the reaction was in DCM, proceed to the next step.
-
-
Aqueous Work-up:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove any unreacted amine and excess base.
-
Saturated NaHCO₃ solution (2 x volume of organic layer) to remove unreacted starting material and N-hydroxysuccinimide.
-
Water (1 x volume of organic layer).
-
Brine (1 x volume of organic layer) to aid in the separation of the layers.
-
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation of the Crude Product:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude protected dipeptide.
-
-
Purification:
-
Recrystallization: If the crude product is a solid, it can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or DCM/petroleum ether).
-
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in these application notes.
Caption: Reaction scheme for the coupling of this compound with an amino acid ester.
Caption: Experimental workflow for dipeptide synthesis using this compound.
References
Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol Utilizing Z-Glu(OBzl)-OH
This application note provides a detailed protocol for the use of N-α-Carbobenzyloxy-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) in solid-phase peptide synthesis (SPPS). This protocol is intended for researchers, scientists, and professionals in drug development and peptide chemistry.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise construction of a desired peptide sequence on an insoluble polymer support. The choice of protecting groups for the amino terminus (N-α) and the amino acid side chains is critical for the success of the synthesis.
This protocol focuses on the use of the Z-group (Carbobenzyloxy) for N-α protection and the Benzyl (Bzl) ester for the side-chain protection of glutamic acid. While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is more prevalent in modern SPPS due to its milder deprotection conditions, Z/Bzl chemistry remains valuable for specific applications, such as the synthesis of protected peptide fragments for subsequent ligation. The Z-group is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid, and the OBzl group is cleaved under similar conditions.
The glutamic acid derivative used in this protocol is Z-Glu(OBzl)-OH. The carboxylic acid group is activated in situ using standard coupling reagents to facilitate amide bond formation with the free N-terminus of the growing peptide chain attached to the solid support.
Materials and Reagents
-
Resin: Merrifield resin (chloromethylated polystyrene-divinylbenzene).
-
Amino Acid: Z-Glu(OBzl)-OH.
-
Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Isopropanol.
-
Deprotection Reagent: 30% HBr in acetic acid.
-
Neutralization Reagent: 10% Triethylamine (TEA) in DCM.
-
Washing Solvents: DCM, DMF, Isopropanol.
-
Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with p-cresol as a scavenger. (Caution: HF is extremely hazardous and requires specialized equipment and training).
Experimental Workflow
The overall workflow for incorporating a Z-Glu(OBzl)-OH residue into a peptide sequence on a solid support involves several key stages: resin preparation, coupling of the first amino acid, and subsequent cycles of deprotection and coupling, followed by final cleavage from the resin.
Caption: Workflow for Solid-Phase Peptide Synthesis using Z/Bzl protecting group strategy.
Detailed Protocol
This protocol outlines a single coupling cycle for Z-Glu(OBzl)-OH.
Step 1: Resin Preparation and Swelling
-
Place 1 g of Merrifield resin in a reaction vessel.
-
Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the solvent using a filtered syringe or by filtration.
Step 2: N-α Deprotection (This step is for the growing peptide chain on the resin after a previous coupling cycle. If this is the first amino acid, skip to the coupling step for the C-terminal amino acid).
-
To the resin-bound peptide, add 10 mL of 30% HBr in acetic acid.
-
Agitate for 60 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), Isopropanol (3 x 10 mL), and DCM (3 x 10 mL).
Step 3: Neutralization
-
Add 10 mL of 10% TEA in DCM to the resin.
-
Agitate for 10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3 x 10 mL) followed by DMF (3 x 10 mL).
Step 4: Coupling of Z-Glu(OBzl)-OH
-
In a separate vial, dissolve Z-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt mixture to the reaction vessel containing the resin.
-
In a separate vial, dissolve DCC (3 equivalents) in DCM.
-
Add the DCC solution to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
Step 5: Washing
-
Once the coupling is complete (Kaiser test is negative), drain the reaction mixture.
-
Wash the resin-bound peptide sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Isopropanol (3 x 10 mL).
-
The resin is now ready for the next deprotection and coupling cycle.
Step 6: Cleavage and Deprotection
-
After the final amino acid has been coupled, perform the final N-α deprotection.
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger such as p-cresol (1 mL per gram of resin).
-
Perform the cleavage using anhydrous HF at 0°C for 1 hour. This step simultaneously cleaves the peptide from the Merrifield resin and removes the Z and OBzl protecting groups.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and then dry under vacuum.
Step 7: Purification
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Data Summary
The efficiency of each step is critical for the overall yield and purity of the final peptide. The following table summarizes typical parameters and expected outcomes for this protocol.
| Parameter | Reagents/Conditions | Typical Duration | Monitoring Method | Expected Outcome/Efficiency |
| N-α Deprotection | 30% HBr in Acetic Acid | 60 min | - | >99% completion |
| Coupling | Z-Glu(OBzl)-OH (3 eq), DCC (3 eq), HOBt (3 eq) | 2-4 hours | Kaiser Test | >99% coupling efficiency |
| Final Cleavage | Anhydrous HF, p-cresol | 1 hour | - | 70-90% cleavage yield |
| Overall Purity (Crude) | - | - | Analytical HPLC | 50-80% (sequence dependent) |
Disclaimer: This protocol serves as a general guideline. Optimal conditions, including reaction times, reagent equivalents, and washing procedures, may need to be adjusted based on the specific peptide sequence and the scale of the synthesis. The use of hazardous materials such as HBr and especially anhydrous HF requires strict adherence to safety protocols and the use of appropriate personal protective equipment and engineering controls.
Application Notes and Protocols for the Coupling of Z-Glu(Osu)-OBzl to N-Terminal Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of peptide-based therapeutics, the precise and efficient formation of peptide bonds is of paramount importance. The use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (NHS) esters, offers a reliable and highly effective method for amide bond formation under mild conditions. This document provides detailed application notes and protocols for the coupling of N-α-benzyloxycarbonyl-L-glutamic acid-γ-benzyl ester α-N-hydroxysuccinimide ester (Z-Glu(Osu)-OBzl) to the N-terminus of amino acids or peptide chains.
This compound is a valuable building block for the incorporation of a protected glutamic acid residue. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain. The α-carboxyl group is activated as an N-hydroxysuccinimide ester, which readily reacts with a primary amine to form a stable peptide bond, releasing the water-soluble and easily removable N-hydroxysuccinimide byproduct. This methodology is widely applicable in solution-phase peptide synthesis for the creation of well-defined peptide fragments and complex peptide structures.
Data Presentation
The coupling of this compound to the N-terminal amine of an amino acid ester is a highly efficient process. The following table summarizes typical quantitative data for the solution-phase synthesis of a model dipeptide, Z-Glu(OBzl)-Xaa-OR, where Xaa represents the N-terminal amino acid and R is an alkyl or benzyl protecting group. These values are representative and may vary depending on the specific amino acid residues and reaction conditions employed.
| Parameter | Typical Value | Notes |
| Reactant Molar Ratio | ||
| This compound | 1.0 - 1.2 eq | A slight excess of the activated ester can be used to drive the reaction to completion. |
| N-terminal Amino Acid Ester | 1.0 eq | The limiting reagent in the reaction. |
| Base (e.g., DIPEA, TEA) | 1.0 - 1.1 eq | Required to neutralize the hydrochloride or trifluoroacetate salt of the amino acid ester, liberating the free amine for reaction. |
| Reaction Conditions | ||
| Solvent | DMF, DCM | Anhydrous solvents are crucial to prevent hydrolysis of the NHS ester. |
| Temperature | 0 °C to RT | The reaction is typically started at a lower temperature and allowed to warm to room temperature. |
| Reaction Time | 2 - 12 h | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Outcome | ||
| Coupling Yield (Crude) | >90% | High coupling efficiency is characteristic of NHS ester-mediated reactions. |
| Purity (after Work-up) | >85% | Purity of the crude product after aqueous work-up to remove water-soluble byproducts. |
| Final Purity (after Purification) | >98% | Achieved through standard purification techniques such as recrystallization or silica gel chromatography. |
Experimental Protocols
The following section provides a detailed protocol for the coupling of this compound to an N-terminal amino acid ester in a solution-phase synthesis.
Materials and Reagents
-
This compound
-
N-terminal amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OBzl·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Protocol: Coupling of this compound with an Amino Acid Ester
This protocol describes the synthesis of a protected dipeptide, Z-Glu(OBzl)-Xaa-OR.
Step 1: Preparation of the Free Amino Acid Ester
-
In a clean, dry round-bottom flask, suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add DIPEA or TEA (1.0-1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 15-20 minutes. The formation of a clear solution indicates the liberation of the free amino acid ester.
Step 2: Coupling Reaction
-
To the solution of the free amino acid ester from Step 1, add solid this compound (1.0-1.1 equivalents) in one portion.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Continue to stir the reaction at room temperature for 2-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid ester is consumed.
Step 3: Aqueous Work-up
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x) to remove any unreacted amine and excess base.
-
Saturated aqueous NaHCO₃ solution (2 x) to remove unreacted this compound and the N-hydroxysuccinimide byproduct.
-
Brine (1 x) to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield the pure, protected dipeptide.
Mandatory Visualizations
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation during the coupling of this compound with an N-terminal amino acid ester.
Application Notes and Protocols for Z-Glu(Osu)-OBzl Peptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The use of pre-activated amino acid derivatives, such as N-succinimidyl (Osu) esters, offers a streamlined approach to peptide coupling. Z-Glu(Osu)-OBzl is a valuable building block for incorporating a protected glutamic acid residue into a peptide sequence. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxylic acid is protected as a benzyl (OBzl) ester. The α-carboxylic acid is pre-activated as an N-succinimidyl ester, facilitating a direct reaction with a free amino group without the need for additional coupling reagents. This method minimizes side reactions and simplifies purification.
These application notes provide detailed protocols and reaction conditions for the use of this compound in solution-phase peptide synthesis.
Data Presentation
The following table summarizes the typical components and conditions for the peptide bond formation using this compound.
| Parameter | Condition | Purpose |
| Amino Component | Amino acid ester or peptide with a free N-terminus | Nucleophile for the coupling reaction |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction |
| Base (optional but recommended) | Triethylamine (TEA), Diisopropylethylamine (DIEA) | To neutralize any acid present and facilitate the reaction |
| Temperature | 0°C to Room Temperature | To control the reaction rate and minimize side reactions |
| Reaction Time | 1 - 4 hours | Time required for the reaction to reach completion |
| Work-up | Aqueous wash with mild acid, mild base, and brine | To remove by-products and unreacted starting materials |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling with this compound
This protocol describes the coupling of this compound with an amino acid ester hydrochloride salt.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Neutralization of the Amino Component:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (1.0 equivalent) dropwise while stirring.
-
Stir the mixture at 0°C for 15-20 minutes.
-
-
Coupling Reaction:
-
To the neutralized amino acid ester solution, add a solution of this compound (1.0 - 1.2 equivalents) in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess base)
-
Water
-
5% NaHCO₃ solution (to remove unreacted starting material and N-hydroxysuccinimide by-product)
-
Water
-
Brine
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Mandatory Visualization
Caption: Workflow for solution-phase peptide coupling using this compound.
Application Note: Monitoring the Z-Glu(Osu)-OBzl Coupling Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-Benzyloxycarbonyl-L-glutamic acid γ-(N-succinimidyl ester) α-benzyl ester, abbreviated as Z-Glu(Osu)-OBzl, is a critical building block in peptide synthesis. It is an activated amino acid derivative designed for the efficient incorporation of a glutamic acid residue into a peptide chain. The N-hydroxysuccinimide (OSu) ester at the γ-carboxyl position provides high reactivity towards primary and secondary amines, facilitating amide bond formation. Monitoring the progress of this coupling reaction is essential to ensure high yields, minimize side reactions, and obtain a final product of high purity.[1]
This application note provides detailed protocols for monitoring the coupling of this compound to an amine component (e.g., the N-terminus of a peptide) using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Reaction Overview
The coupling reaction involves the nucleophilic attack of a free amine group (R-NH₂) on the activated OSu ester of this compound. This results in the formation of a new amide bond and the release of N-hydroxysuccinimide (HOSu) as a byproduct.
Reaction Scheme: this compound + R-NH₂ → Z-Glu(NH-R)-OBzl + HOSu
Accurate monitoring tracks the consumption of the starting materials (this compound and R-NH₂) and the formation of the desired peptide product.
Monitoring Techniques
A multi-faceted approach to reaction monitoring provides the most comprehensive data.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for quick, in-process checks of reaction progress.[2] It allows for the visual assessment of the disappearance of starting materials and the appearance of the product.[3] TLC is a common technique used in organic chemistry labs for its speed and simplicity.[2]
-
High-Performance Liquid Chromatography (HPLC): The standard for quantitative analysis of reaction mixtures.[4] By separating components based on their hydrophobicity, HPLC with UV detection can determine the percentage conversion of reactants to product by comparing peak areas.[5] Reversed-phase HPLC is the method of choice for peptide separation.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive technique, providing both chromatographic separation and mass information.[7] LC-MS confirms the molecular weight of the product and helps identify any byproducts or impurities, even those that co-elute with the main product.[6][8] This method is highly specific and can detect modifications such as deletions or insertions in a peptide sequence.[7]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is used for rapid, qualitative assessment of the reaction's progress.
Methodology:
-
Sample Preparation: At various time points (e.g., T=0, 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot (1-2 µL) of the reaction mixture.[9] Dilute the aliquot in a small volume of a suitable solvent (e.g., dichloromethane or the reaction solvent).
-
TLC Plate Spotting: On a silica gel TLC plate (e.g., Silica Gel 60 F254), spot the following in separate lanes:[2]
-
Lane 1: Starting material (this compound).
-
Lane 2: Amine reactant (R-NH₂).
-
Lane 3: Co-spot (a spot of Lane 1 and Lane 2 on top of each other). A co-spot helps to confirm if spots in the reaction mixture are identical to the starting materials.[2]
-
Lane 4 onwards: Aliquots from the reaction mixture at different time points.
-
-
Development: Develop the TLC plate in a chamber with an appropriate mobile phase. A common solvent system for protected amino acids is a mixture of a non-polar and a polar solvent, such as Dichloromethane/Methanol/Acetic acid.[9]
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). The aromatic Z and OBzl groups will be UV active. Staining with ninhydrin can also be used to visualize any remaining free primary amines.
-
Interpretation: The reaction is considered complete when the spot corresponding to the limiting reactant (typically this compound or the amine) is no longer visible in the reaction mixture lane, and a new spot corresponding to the product is prominent.
Protocol 2: Quantitative Analysis by HPLC
This protocol provides quantitative data on reaction conversion.
Methodology:
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture. Quench the reaction within the aliquot by diluting it in the HPLC mobile phase or by adding a mild acid if appropriate.
-
Chromatographic Conditions: Perform the analysis on a reversed-phase HPLC system.
-
Column: C18 or C8 column (e.g., 4.6 mm ID x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10]
-
Gradient: A typical starting point is a linear gradient from 10% to 70% Mobile Phase B over 30 minutes.[10]
-
Flow Rate: 1.0 mL/min for an analytical column.[10]
-
Detection: UV detection at 220 nm (for peptide bonds) and 254 nm (for aromatic protecting groups).[10]
-
Column Temperature: 40-50°C to improve peak shape.[10]
-
-
Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percentage conversion at each time point to determine the reaction kinetics and endpoint.
Protocol 3: Product Confirmation by LC-MS
This protocol is used to confirm the identity of the product and detect any byproducts.
Methodology:
-
LC Conditions: Use the same LC method as described in the HPLC protocol. The flow from the column is directed to the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected masses of reactants and products (e.g., m/z 100-1200).[9]
-
Data Acquisition: Full scan mode for identification.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated product ([M+H]⁺).
-
Confirm the mass of the main peak in the resulting mass spectrum.
-
Analyze other peaks to identify potential byproducts (e.g., hydrolyzed active ester) or side reactions.
-
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Typical TLC Parameters and Expected Results
| Compound | Description | Expected Rf | Visualization |
| This compound | Starting Material | Higher Rf (less polar) | UV Active |
| R-NH₂ | Amine Reactant | Variable (depends on R) | Ninhydrin positive (if primary) |
| Product | Coupled Peptide | Intermediate Rf | UV Active |
| HOSu | Byproduct | Lower Rf (more polar) | UV Inactive |
Note: Rf values are highly dependent on the specific mobile phase used.
Table 2: Typical HPLC / LC-MS Analytical Parameters
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-70% B over 30 min |
| Flow Rate | 1.0 mL/min |
| UV Detection | 220 nm, 254 nm |
| MS Ionization | ESI Positive |
| MS Scan Range | m/z 100 - 1200 |
Table 3: Example of Quantitative Reaction Monitoring by HPLC
| Time Point | % this compound (Peak Area) | % Product (Peak Area) | % Conversion |
| 0 min | 100% | 0% | 0% |
| 30 min | 45% | 55% | 55% |
| 1 hr | 15% | 85% | 85% |
| 2 hr | < 2% | > 98% | > 98% |
| 4 hr | Not Detected | > 99% | > 99% |
Visualizations
The following diagrams illustrate the workflow and logic for monitoring the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Peptide Purification Using Preparative LC-MS [labbulletin.com]
- 7. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. advion.com [advion.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Work-up of Z-Glu(Osu)-OBzl Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the work-up and purification of reaction mixtures involving the coupling agent N-(Benzyloxycarbonyloxy)succinimide-L-glutamic acid α-benzyl ester (Z-Glu(Osu)-OBzl). This reagent is a valuable building block in peptide synthesis, and a proper work-up procedure is critical to ensure the purity and yield of the final product.
Introduction
This compound is an activated ester of Z-L-glutamic acid-α-benzyl ester, commonly employed in peptide synthesis to form a peptide bond with a free amino group. The reaction results in the desired peptide product and N-hydroxysuccinimide (NHS) as a byproduct. The successful isolation of the target peptide hinges on the efficient removal of unreacted starting materials, coupling reagents, and byproducts. This document outlines the standard work-up procedures, including aqueous extraction and purification techniques, and provides protocols for monitoring reaction progress.
Key Principles of the Work-up
The work-up strategy for this compound reactions is primarily based on the differential solubility of the components in the reaction mixture. The desired peptide product is typically a larger, more nonpolar molecule, while the NHS byproduct is polar and water-soluble. Unreacted this compound can be hydrolyzed and removed through basic washes.
Experimental Protocols
General Reaction Quenching and Initial Work-up
This protocol describes the initial steps to quench the reaction and perform a liquid-liquid extraction to remove the bulk of water-soluble impurities.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or N,N-Dimethylformamide (DMF))
-
Deionized water
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M aqueous Hydrochloric Acid (HCl) or 5% aqueous Citric Acid solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Quenching: If the reaction was performed in an aprotic solvent like DCM or EtOAc, proceed directly to the extraction steps. If a water-miscible solvent like DMF was used, it is advisable to first dilute the reaction mixture with a larger volume of an immiscible organic solvent such as EtOAc.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Acidic Wash: Wash the organic layer with 1 M HCl or 5% citric acid solution to remove any unreacted amine starting material and other basic impurities. Drain the aqueous layer.
-
Basic Wash: Wash the organic layer with 5% NaHCO₃ solution to remove unreacted this compound (which will hydrolyze) and the N-hydroxysuccinimide (NHS) byproduct. Repeat this wash two to three times to ensure complete removal. The pKa of NHS is approximately 6.0, making it extractable with a mild base.[1]
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of the Crude Product
Following the initial work-up, the crude product often requires further purification to achieve high purity. The choice of purification method depends on the nature of the product and the remaining impurities.
Recrystallization is an effective method for purifying solid products.
Materials:
-
Crude product
-
Appropriate solvent system (e.g., Ethyl acetate/Hexanes, Dichloromethane/Hexanes, Ethanol/Water)
-
Heating apparatus (e.g., hot plate with a water bath)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
For oils or solids that are difficult to recrystallize, flash column chromatography is the preferred method of purification.
Materials:
-
Crude product
-
Silica gel
-
Appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient)
-
Chromatography column and accessories
-
Fraction collector or test tubes
Procedure:
-
Prepare a silica gel column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the reaction.
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Eluent (e.g., a mixture of Hexanes and Ethyl Acetate)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain, or ninhydrin stain for free amines)
-
Capillary tubes for spotting
Procedure:
-
Spot the reaction mixture, starting materials, and co-spot on a TLC plate.
-
Develop the plate in a chamber containing the appropriate eluent.
-
Visualize the spots under a UV lamp and/or by staining.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Data Presentation
The following tables summarize typical quantitative data associated with the work-up and purification of products from this compound reactions.
Table 1: Typical Reagent and Product Properties
| Compound | Molecular Weight ( g/mol ) | Physical State | General Solubility |
| This compound | 468.45 | White to off-white solid | Soluble in most organic solvents (DCM, EtOAc, DMF) |
| N-hydroxysuccinimide (NHS) | 115.09 | White crystalline solid | Water-soluble, soluble in acetone, ethanol, EtOAc[2][3] |
| Desired Peptide Product | Variable | Solid or oil | Typically soluble in organic solvents, solubility varies with sequence |
Table 2: Example Purification Data
| Purification Method | Typical Recovery Yield | Typical Purity (by HPLC) |
| Recrystallization | 60-85% | >98% |
| Flash Column Chromatography | 50-80% | >99% |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the work-up procedure and the key chemical transformations involved.
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: Logical relationship of reactants and products in a this compound coupling reaction.
References
Application Notes and Protocols for the Purification of Peptides Synthesized with Z-Glu(Osu)-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides incorporating glutamic acid often utilizes the protected derivative N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl), or its activated form Z-Glu(Osu)-OBzl. The benzyloxycarbonyl (Z) group on the α-amino group and the benzyl (Bzl) ester on the γ-carboxyl group offer a robust protection strategy, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework. However, the presence of these two aromatic protecting groups imparts significant hydrophobicity to the peptide, which can present challenges during purification.[1] These challenges include poor solubility in aqueous buffers, a tendency for aggregation, and co-elution with hydrophobic impurities.[1]
These application notes provide detailed protocols for the purification and deprotection of peptides synthesized using this compound, addressing common challenges and offering strategies to obtain high-purity peptides.
Data Presentation
Table 1: Typical Impurities in Crude Peptides Synthesized with this compound
| Impurity Type | Description | Common Cause |
| Deletion Sequences | Peptides missing one or more amino acid residues. | Incomplete coupling or deprotection steps during synthesis.[2] |
| Truncation Sequences | Peptides that have been prematurely terminated. | Can result from capping of unreacted chains or side reactions. |
| By-products from Synthesis | Residual coupling reagents, scavengers, and their derivatives. | Incomplete removal during work-up procedures. |
| Diastereomeric Impurities | Peptides with incorrect stereochemistry at one or more chiral centers. | Racemization during amino acid activation or coupling. |
| Oxidized Peptides | Modification of susceptible residues (e.g., Met, Cys, Trp). | Exposure to oxidizing conditions during synthesis or work-up. |
| Incompletely Deprotected Peptides | Peptides still containing protecting groups after the final cleavage step. | Inefficient deprotection reaction.[1] |
Table 2: Comparison of Purification Strategies for Protected Peptides
| Chromatographic Method | Stationary Phase | Mobile Phase System | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | C8 or C18 silica | Acetonitrile/Water with 0.1% TFA | High resolution, widely applicable.[1] | Poor solubility of highly hydrophobic protected peptides.[3] |
| Normal-Phase Chromatography | Silica gel | Chloroform/Methanol/Acetic Acid mixtures | Good for very hydrophobic peptides that are insoluble in aqueous phases.[3][4] | Lower resolution compared to RP-HPLC for peptides. |
Table 3: Typical Yield and Purity Data for a Model Peptide Purification
| Step | Material | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Crude Peptide | Protected Hexapeptide | ~65% | - | - |
| After RP-HPLC Purification | Protected Hexapeptide | 65% | >95% | 40-60% |
| After Deprotection & Desalting | Deprotected Hexapeptide | 95% | >98% | 85-95% |
Experimental Protocols
Protocol 1: Purification of Z-Glu(OBzl)-Containing Peptides by Preparative RP-HPLC
This protocol outlines the purification of a protected peptide still containing the Z and OBzl groups.
1. Sample Preparation: a. Dissolve the crude, protected peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). b. If possible, dilute the dissolved peptide with the initial mobile phase (e.g., high aqueous content) to ensure compatibility with the column and reduce the risk of precipitation upon injection. c. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions: a. Column: C8 or C18 preparative column (e.g., 250 x 21.2 mm, 10 µm particle size). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. d. Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a shallow gradient from 30-70% B over 40 minutes. e. Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min). f. Detection: UV at 220 nm and 280 nm.
3. Fraction Collection and Analysis: a. Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide. b. Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the desired product.
4. Post-Purification: a. Pool the pure fractions. b. Lyophilize the pooled fractions to remove the mobile phase and obtain the purified, protected peptide as a fluffy white powder.
Protocol 2: Deprotection of Z and OBzl Groups by Catalytic Transfer Hydrogenation
This method offers a mild and efficient way to simultaneously remove both the Z and OBzl protecting groups.[1]
1. Reaction Setup: a. Dissolve the purified, protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture with acetic acid. b. Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).[1] c. Add a hydrogen donor, such as formic acid or ammonium formate, in excess.[1]
2. Reaction Execution: a. Stir the reaction mixture vigorously at room temperature. b. Monitor the reaction progress by analytical RP-HPLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]
3. Work-up: a. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] b. Wash the Celite pad with the reaction solvent. c. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.
Protocol 3: Deprotection of Z and OBzl Groups by Strong Acid Cleavage (HBr in Acetic Acid)
This is an alternative, harsher method for the removal of Z and OBzl groups.
1. Reaction Setup: a. Dissolve the protected peptide in glacial acetic acid. b. Cool the solution to 0°C in an ice bath. c. Bubble a slow stream of dry hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid (e.g., 33% w/v).
2. Reaction Execution: a. Stir the reaction at 0°C to room temperature for 1-4 hours. b. Monitor the reaction progress by analytical RP-HPLC or LC-MS.
3. Work-up: a. Precipitate the crude deprotected peptide by adding the reaction mixture to a large volume of cold, dry diethyl ether.[5] b. Collect the precipitate by centrifugation or filtration. c. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic-soluble impurities.[1] d. Dry the crude peptide under vacuum.
Protocol 4: Final Purification and Desalting of the Deprotected Peptide
1. Sample Preparation: a. Dissolve the crude deprotected peptide in an appropriate aqueous buffer (e.g., 10% acetic acid or 0.1% TFA in water).[1] b. Filter the solution to remove any insoluble material.
2. Chromatographic Conditions (RP-HPLC): a. Use a C18 column suitable for peptide purification. b. Employ a water/acetonitrile gradient containing 0.1% TFA. The gradient will typically be more polar than that used for the protected peptide.
3. Fraction Collection and Lyophilization: a. Collect the pure fractions containing the target peptide. b. Lyophilize the pooled fractions to obtain the final, purified peptide as a TFA salt.
Mandatory Visualization
Caption: Workflow for the purification of peptides containing Z-Glu-OBzl.
Caption: Troubleshooting common issues in Z-Glu-OBzl peptide purification.
References
Application Notes and Protocols for the Synthesis of Glutamic Acid-Containing Peptides using Z-Glu(osu)-obzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-succinimidyl ester, commonly abbreviated as Z-Glu(osu)-obzl, is a key building block in the chemical synthesis of peptides containing glutamic acid residues. This derivative of L-glutamic acid is strategically protected at the α-amino group with a benzyloxycarbonyl (Z) group and at the γ-carboxyl group with a benzyl (Bzl) ester. The α-carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester, facilitating efficient peptide bond formation. This dual protection and activation strategy is particularly well-suited for both solution-phase and solid-phase peptide synthesis (SPPS), primarily within the framework of the Boc/Bzl protection scheme.
The incorporation of glutamic acid is crucial for the synthesis of a wide range of biologically active peptides, including hormones, neuropeptides, and enzyme substrates. Glutamic acid's side chain can play a vital role in receptor binding, solubility, and the overall conformation of the peptide. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such peptides.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C24H24N2O8 |
| Molecular Weight | 468.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc). |
| Storage | Store at 2-8°C, desiccated. Sensitive to moisture. |
Note: this compound is an activated ester and is sensitive to moisture. It should be handled in a dry environment and stored under inert gas if possible.
Applications in Peptide Synthesis
This compound is a versatile reagent for introducing glutamic acid residues into a growing peptide chain. The OSu ester provides a good balance of reactivity and stability, allowing for high coupling yields with minimal racemization.
Solution-Phase Peptide Synthesis (SPPS): This classical approach is often favored for the synthesis of shorter peptides or for large-scale production. This compound allows for the straightforward coupling of the glutamic acid residue to the N-terminus of a peptide chain in solution.
Solid-Phase Peptide Synthesis (SPPS): While the Fmoc/tBu strategy is more common in modern automated SPPS, the Boc/Bzl strategy, for which Z-Glu(OBzl)-OH (the precursor to the OSu ester) is a key component, remains a robust and valuable method.[1] It is particularly useful for the synthesis of complex peptides where side reactions associated with Fmoc chemistry, such as aspartimide formation, are a concern.[1]
Synthesis of Bioactive Peptides: Z-Glu(OBzl)-OH has been successfully employed in the solution-phase synthesis of analogues of Substance P, a neuropeptide involved in pain perception and inflammation.[2] For instance, the analogues [Glp6,Glu(OBzl)11]SP(6-11) and [Glp5,Glu(OBzl)11]SP(5-11) were synthesized using conventional solution methods and showed high potency as agonists for the NK-1 receptor.[2]
Quantitative Data from Peptide Synthesis
The following tables summarize typical quantitative data for peptide synthesis using Z-Glu(OBzl)-OH or its activated form. These values are illustrative and can vary depending on the specific peptide sequence, coupling conditions, and purification methods.
Table 1: Typical Data for Solution-Phase Dipeptide Synthesis
| Parameter | Typical Value | Notes |
| Coupling Yield | 85-95% | Can be optimized by adjusting coupling reagents and reaction time. |
| Purity after Work-up | >90% | Purity of the crude product before column chromatography. |
| Final Yield after Purification | 70-85% | Purification typically performed by recrystallization or silica gel chromatography. |
Table 2: Typical Data for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
| Parameter | Typical Value | Notes |
| Coupling Efficiency per Step | >99% | Monitored by methods such as the Kaiser test. |
| Overall Crude Peptide Yield | 60-80% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (HPLC) | 50-70% | Sequence-dependent; purification is generally required. |
| Final Purified Peptide Yield | 15-40% | After cleavage from the resin and purification by RP-HPLC. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Z-Glu(OBzl)-Ala-OMe)
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 equivalents) dropwise while stirring. Stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: To the neutralized amino acid ester solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure Z-Glu(OBzl)-Ala-OMe.
Protocol 2: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy) - Single Coupling Cycle for Boc-Glu(OBzl)-OH
This protocol outlines a single cycle for the incorporation of a glutamic acid residue onto a growing peptide chain on a solid support using the Boc/Bzl strategy.[1]
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-Glu(OBzl)-OH (equivalent to Z-Glu(OBzl)-OH in this context)
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU with DIPEA
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for Boc deprotection (in a separate step)
-
Diisopropylethylamine (DIPEA) for neutralization
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection (if applicable): Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Treat the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes to neutralize the resulting trifluoroacetate salt. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3 equivalents relative to the resin substitution) with a suitable coupling reagent (e.g., DCC/HOBt or HBTU/HATU) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Experimental Workflow for Solution-Phase Dipeptide Synthesis
References
Application Notes and Protocols for Large-Scale Peptide Synthesis with Z-Glu(Osu)-OBzl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of peptides incorporating a glutamic acid residue using the pre-activated N-succinimidyl ester, Z-Glu(Osu)-OBzl. This reagent offers a streamlined approach for forming peptide bonds, particularly in solution-phase synthesis, by eliminating the need for in-situ activation steps. This document outlines detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), alongside relevant quantitative data, purification strategies, and troubleshooting advice tailored for large-scale production.
Introduction
This compound, or N-(Benzyloxycarbonyl)-L-glutamic acid γ-benzyl α-N-hydroxysuccinimide ester, is a valuable building block in peptide synthesis. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain. The key feature of this reagent is the N-hydroxysuccinimide (OSu) ester at the α-carboxyl group, which is a highly reactive "active ester". This pre-activated form readily reacts with the free amino group of another amino acid or peptide, forming a stable peptide bond under mild conditions and minimizing the risk of racemization.[1]
The use of this compound is particularly advantageous in solution-phase peptide synthesis (LPPS), a technique well-suited for the large-scale production of shorter peptides and peptide fragments.[2] By using a pre-activated amino acid derivative, the coupling reaction proceeds cleanly and efficiently, often with higher yields and purity compared to methods requiring in-situ activation, which can introduce additional byproducts that complicate purification at scale.[1][3]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of peptides using this compound. These values are illustrative and can vary based on the specific peptide sequence, scale, and reaction conditions.
Table 1: Typical Reaction Parameters for Large-Scale Solution-Phase Coupling
| Parameter | Value | Notes |
| Reagent Equivalents | ||
| This compound | 1.0 - 1.2 equivalents | Using a slight excess can help drive the reaction to completion. |
| Amino-component | 1.0 equivalent | The limiting reagent. |
| Reaction Conditions | ||
| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Ensure anhydrous conditions for optimal results. |
| Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature can help control exotherms and minimize side reactions. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by HPLC or TLC. |
| Work-up & Purification | ||
| Primary Work-up | Aqueous extraction, Precipitation | To remove unreacted starting materials and N-hydroxysuccinimide byproduct. |
| Purification Method | Recrystallization, Flash Chromatography | Dependent on the properties of the protected peptide. |
Table 2: Expected Yields and Purity for a Model Dipeptide Synthesis
| Step | Product | Typical Yield (%) (after purification) | Typical Purity (%) (by HPLC) |
| Peptide Coupling | Z-Glu(OBzl)-Xaa-OR | 75 - 90% | >97% |
| Z-Group Deprotection | H-Glu(OBzl)-Xaa-OR | >90% | >98% |
| Global Deprotection | H-Glu-Xaa-OH | >85% | >97% |
Experimental Protocols
Protocol 1: Large-Scale Solution-Phase Synthesis of a Protected Dipeptide
This protocol describes the coupling of this compound with a C-terminally protected amino acid ester (e.g., H-Ala-OBzl) on a multi-gram to kilogram scale.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of the Amino Component:
-
In a suitable reaction vessel, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TEA or DIEA (1.0 - 1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0°C for 30 minutes to ensure complete neutralization.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (1.05 equivalents) in anhydrous DMF or DCM.
-
Add the solution of this compound to the neutralized amino acid ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound
While more common in solution-phase, this compound can be used in SPPS, particularly in manual or semi-automated synthesis where pre-activation is desirable. This protocol assumes a Boc/Bzl strategy on a Merrifield resin.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
This compound
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 10 minutes (2x).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling:
-
Dissolve this compound (2-3 equivalents based on resin loading) in a minimal amount of DMF.
-
Add the solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, continue coupling or consider a second coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid such as anhydrous HF with appropriate scavengers.[4]
Mandatory Visualizations
Caption: Solution-phase synthesis workflow using this compound.
Caption: Reaction scheme for peptide coupling with this compound.
Caption: Troubleshooting guide for incomplete coupling reactions.
References
Application Notes & Protocols: Deprotection of Z and OBzl Groups Following Z-Glu(Osu)-OBzl Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the simultaneous deprotection of the benzyloxycarbonyl (Z or Cbz) and benzyl ester (OBzl) protecting groups from glutamic acid residues in peptides. This procedure is critical following the coupling of Z-Glu(Osu)-OBzl, a common step in peptide synthesis. The primary focus is on catalytic transfer hydrogenation, a mild and efficient method, with additional information on alternative techniques.
Introduction: The Role of Z and OBzl Protecting Groups
In peptide synthesis, protecting groups are essential for preventing unwanted side reactions. The Z group masks the α-amino group, while the OBzl group protects the γ-carboxyl group of glutamic acid. This strategy allows for the selective formation of peptide bonds.[1] After successful coupling, these groups must be removed to either continue the peptide chain elongation or to yield the final, unprotected peptide. The simultaneous cleavage of both the Z and OBzl groups is highly desirable for synthetic efficiency. The most common and effective method for this transformation is catalytic hydrogenation or catalytic transfer hydrogenation, which offers mild conditions that are compatible with sensitive peptide structures.[2][3]
Deprotection Methodologies
The Z and OBzl groups are typically removed concurrently through hydrogenolysis or under strong acidic conditions.
-
Catalytic Transfer Hydrogenation : This is the preferred method as it is highly efficient and proceeds under mild conditions, thus avoiding the use of strong acids that can damage sensitive amino acid residues.[2] This technique uses a catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor molecule to cleave the benzyl-based protecting groups.[4][5]
-
Strong Acid Cleavage : Harsh methods using anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA) can also effectively remove both groups.[2] However, these methods require specialized, hazardous-material handling equipment and can lead to undesirable side reactions, particularly with sensitive residues like tryptophan or methionine.[6][7]
The diagram below illustrates the deprotection of a peptide containing a Z-Glu(OBzl) residue.
Caption: General reaction scheme for the deprotection of Z and OBzl groups.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the deprotection of Z and OBzl groups, compiled from various sources.
| Method | Catalyst / Reagent | Hydrogen Donor / Acid | Solvent | Temperature | Time | Typical Yield | Citations |
| Catalytic Transfer Hydrogenation | 10% Pd/C (10-20% w/w) | Ammonium Formate (excess) | Methanol | Room Temp. | 1-4 hours | High | [2][6] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | Room Temp. | < 1 hour | 89-95% | [5] |
| Catalytic Hydrogenation | 10% Pd/C | Hydrogen Gas (H₂) | Methanol / Acetic Acid | Room Temp. | Variable | High | [8] |
| Strong Acid Cleavage | Anhydrous Hydrogen Fluoride (HF) | Scavengers (e.g., anisole) | N/A | 0-5 °C | 1-2 hours | Variable | [2][9] |
| In-situ Hydrogen Generation | 10% Pd/C | Sodium Borohydride (NaBH₄) | Methanol | Room Temp. | 5-10 min | >95% | [10][11] |
Experimental Protocols
Protocol 1: Simultaneous Deprotection by Catalytic Transfer Hydrogenation
This protocol describes a mild and efficient method for the simultaneous removal of Z and OBzl groups using palladium on carbon with a hydrogen donor.[2][12]
Materials:
-
Z-Glu(OBzl)-containing peptide
-
Methanol (MeOH), HPLC grade
-
Ammonium formate (HCOONH₄) or 90% Formic Acid (HCOOH)
-
10% Palladium on carbon (Pd/C)
-
Celite® or a suitable filtration agent
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
Procedure:
-
Dissolution: Dissolve the Z-Glu(OBzl)-containing peptide in an appropriate solvent such as methanol.[6]
-
Hydrogen Donor Addition: Add a hydrogen donor. Typically, a significant excess of ammonium formate or formic acid is used.[12]
-
Inert Atmosphere: Flush the reaction flask with an inert gas like nitrogen or argon.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture.[12] The amount is typically 10-20% by weight relative to the peptide.[2]
-
Reaction: Stir the mixture vigorously at room temperature.[2]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reactions are often complete within 1-4 hours.[2][6]
-
Filtration: Upon completion, remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite®.[2][6]
-
Washing: Wash the Celite pad with additional solvent (e.g., methanol) to ensure all the product is recovered.[2]
-
Work-up: Combine the filtrate and the washings, then remove the solvent under reduced pressure to obtain the crude deprotected peptide.[2][6] The product can then be purified by standard methods such as recrystallization or chromatography.
Protocol 2: Simultaneous Deprotection by Strong Acid Cleavage (HF)
This protocol is a highly effective but hazardous method requiring specialized equipment and stringent safety precautions.[2]
Materials:
-
Z-Glu(OBzl)-containing peptide
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Place the peptide and appropriate scavengers into the reaction vessel of the HF apparatus.
-
HF Condensation: Cool the reaction vessel (typically to -78 °C) and condense a measured amount of anhydrous HF into it.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0-5 °C and stir for 1-2 hours.[2][9]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of inert gas.[2]
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue.[2]
-
Washing: Wash the resulting peptide pellet multiple times with cold diethyl ether to remove the scavengers and other organic-soluble impurities.[2]
-
Extraction and Lyophilization: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and lyophilize to obtain the final product, which can then be purified by RP-HPLC.[2]
Workflow and Troubleshooting
The following diagram outlines the general workflow for the catalytic transfer hydrogenation protocol.
Caption: Workflow for catalytic transfer hydrogenation deprotection.
Troubleshooting Common Issues
-
Incomplete Deprotection: This can be caused by several factors.[12]
-
Catalyst Inactivity: The Pd/C catalyst may be old or poisoned, especially by sulfur-containing amino acids.[7][12] Using fresh catalyst or increasing the catalyst loading can resolve this.[12]
-
Insufficient Hydrogen Donor: Ensure the hydrogen donor is present in sufficient molar excess.[12]
-
Reaction Time: If the reaction is sluggish, extending the reaction time may be necessary.[12]
-
-
Low Yield:
-
Side Reactions: During acid cleavage, side reactions can be minimized by using appropriate scavengers and maintaining low temperatures.[12]
-
Work-up Losses: Optimize the work-up procedure, such as ensuring complete precipitation of the peptide with cold ether, to minimize product loss during isolation.[12]
-
-
Catalyst Poisoning: If the peptide contains sulfur (cysteine or methionine), the palladium catalyst can be poisoned.[13] In such cases, alternative deprotection methods like using Na/liquid ammonia or strong acid cleavage might be considered, or specialized catalysts that are more resistant to poisoning could be employed.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous removal of benzyl and benzyloxycarbonyl protective groups in 5'-O-(2-deoxy-alpha-D-glucopyranosyl)uridine by catalytic transfer hydrogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Z-Glu(Osu)-OBzl Peptide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in peptide coupling reactions involving N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-N-hydroxysuccinimide ester (Z-Glu(Osu)-OBzl).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, the γ-carboxyl group is protected as a benzyl ester (OBzl), and the α-carboxyl group is pre-activated as an N-hydroxysuccinimide (OSu) ester. This pre-activation makes it a highly reactive building block for forming peptide bonds without the need for additional in-situ coupling reagents, which can simplify reaction workup.[1]
Q2: What are the primary reasons for low yields when using this compound?
A2: Low yields in peptide coupling reactions with this compound can often be attributed to several factors:
-
Hydrolysis of the OSu ester: The N-hydroxysuccinimide ester is susceptible to hydrolysis, especially in the presence of moisture, which deactivates the carboxyl group.
-
Suboptimal reaction conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the coupling efficiency.
-
Steric hindrance: The bulky nature of the this compound and the growing peptide chain can physically impede the coupling reaction.
-
Peptide aggregation: As the peptide chain elongates, it may aggregate, making the reactive N-terminal amine inaccessible.
-
Side reactions: Undesired chemical reactions, such as pyroglutamate formation, can reduce the yield of the target peptide.[2]
Q3: How can I assess the purity and yield of my peptide after coupling?
A3: The purity and identity of the synthesized peptide are most commonly determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). For a quantitative measure of the peptide amount, techniques like amino acid analysis can be employed.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during peptide coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Hydrolysis of this compound | Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened, high-purity solvents. |
| Inefficient coupling | Optimize reaction conditions. Screen different solvents (e.g., DMF, DCM, THF) and bases (e.g., DIPEA, NMM). Consider increasing the reaction time or temperature moderately. | |
| Presence of multiple peaks in HPLC | Incomplete reaction | Increase the molar excess of this compound (e.g., from 1.2 to 1.5 equivalents). Extend the reaction time and monitor progress by TLC or LC-MS. |
| Racemization | Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid excessive heating. | |
| Side product formation | For N-terminal glutamic acid, rapid and efficient coupling can minimize pyroglutamate formation.[2] | |
| Difficulty in purification | Peptide aggregation | Use solvents known to disrupt secondary structures, such as DMF or NMP. In some cases, adding a chaotropic salt can be beneficial. |
| Poor solubility of the product | Test a range of solvents for extraction and purification. For highly hydrophobic peptides, a less hydrophobic stationary phase (e.g., C8 or C4) may be required for RP-HPLC. |
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of a model dipeptide, Z-Glu(OBzl)-Xaa-OR, using this compound under various conditions. These values are representative and can vary based on the specific amino acids and reaction conditions.
Table 1: Effect of Solvent on Dipeptide Yield
| Solvent | Reaction Time (h) | Illustrative Yield (%) | Notes |
| DMF | 4 | 85-95 | Generally a good solvent for peptide synthesis. |
| DCM | 6 | 75-85 | Lower polarity may reduce solubility of longer peptides. |
| THF | 6 | 70-80 | Can be a good alternative, but solubility should be checked. |
| Acetonitrile | 8 | 65-75 | May be less effective for solvating protected peptides. |
Table 2: Effect of Base on Dipeptide Yield
| Base (2.0 eq.) | Reaction Time (h) | Illustrative Yield (%) | Notes |
| DIPEA | 4 | 88-96 | Sterically hindered, reduces risk of racemization. |
| NMM | 4 | 85-92 | Less hindered, may be slightly more nucleophilic. |
| Triethylamine | 4 | 80-90 | More nucleophilic, higher potential for side reactions. |
| No Base | 12 | < 20 | Base is generally required to deprotonate the amine hydrochloride salt and neutralize the liberated NHS. |
Table 3: Effect of Temperature on Dipeptide Yield
| Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) | Notes |
| 0 to RT | 6 | 85-95 | Standard condition, balances reaction rate and stability. |
| 40 | 3 | 80-90 | Increased rate, but also higher risk of side reactions and OSu ester decomposition. |
| 0 | 12 | 75-85 | Slower reaction rate may lead to incomplete coupling. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Z-Glu(OBzl)-Gly-OMe using this compound
This protocol details the coupling of this compound with glycine methyl ester hydrochloride.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add DIPEA (1.05 equivalents) dropwise while stirring. Stir for 15-30 minutes at 0°C.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF. Add this solution to the neutralized amino acid ester mixture from step 1. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, dilute the mixture with EtOAc. b. Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Z-Glu(OBzl)-Gly-OMe can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.[1]
Mandatory Visualization
Caption: Experimental workflow for solution-phase peptide coupling.
Caption: Logical workflow for troubleshooting low coupling yields.
References
side reactions with Z-Glu(osu)-obzl and how to prevent them
Welcome to the technical support center for Z-Glu(OtBu)-OSu. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Z-Glu(OtBu)-OSu and what are its primary applications?
Z-Glu(OtBu)-OSu, or N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester N-hydroxysuccinimide ester, is an amino acid derivative used in peptide synthesis.[1][2][3] It incorporates a glutamic acid residue into a peptide chain. The key features of this reagent are the three main chemical groups:
-
Z (Benzyloxycarbonyl) group: Protects the α-amino group. It can be selectively removed by catalytic hydrogenation.[1][4]
-
OtBu (tert-butyl) group: Protects the γ-carboxyl group of the glutamic acid side chain. It is stable during peptide coupling but can be easily removed with mild acids.[1]
-
OSu (N-hydroxysuccinimide) ester: An activated group for the α-carboxyl function that facilitates the formation of a peptide bond with a free amino group without needing additional coupling reagents.[1]
The use of Z and OtBu as protecting groups allows for selective deprotection and further extension of the peptide chain at either the N-terminus or the glutamic acid side chain.[1]
Q2: What are the most common side reactions when using Z-Glu(OtBu)-OSu?
The most common side reactions are primarily associated with the N-hydroxysuccinimide (NHS) ester functionality. These include:
-
Hydrolysis: The NHS ester can react with water, which renders it inactive for conjugation. The rate of this reaction increases significantly with a higher pH.[5]
-
Reaction with non-target nucleophiles: Besides the intended primary amines, NHS esters can also react with other nucleophilic residues on a peptide, such as serine, threonine, tyrosine, and cysteine.[5][6]
-
Reaction with amine-containing buffers: Buffers that contain primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester.[5][6]
-
Formation of β-alanine derivatives: A side reaction can occur where dicyclohexylcarbodiimide (DCC) interacts with N-hydroxysuccinimide, leading to the formation of β-alanine derivatives.[7]
Q3: How does pH affect the coupling reaction with Z-Glu(OtBu)-OSu?
The pH of the reaction buffer is a critical factor that affects two competing processes:
-
Amine Reactivity: The target primary amines on the biomolecule need to be deprotonated (in the -NH2 form) to act as effective nucleophiles. At a pH below the pKa of the amine (typically around 8.0-8.5 for lysine), a large portion of the amines will be protonated (-NH3+) and unreactive.[5]
-
NHS Ester Stability: NHS esters are prone to hydrolysis, and the rate of hydrolysis increases significantly with increasing pH.[5] Above a pH of 9.0, hydrolysis can happen so quickly that it outcompetes the desired labeling reaction.[5]
Therefore, the optimal pH for NHS ester coupling is a balance that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Yield | Hydrolysis of the NHS Ester: The reagent may have been exposed to moisture. | Use freshly prepared NHS ester solutions. For water-insoluble NHS esters, dissolve them in anhydrous DMSO or DMF immediately before adding them to the aqueous reaction mixture.[6] Allow the reagent vial to warm to room temperature before opening to prevent water condensation.[8] |
| Suboptimal pH: The pH of the reaction buffer is outside the optimal range. | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[6] At a lower pH, the amine is protonated and less reactive, while at a higher pH, hydrolysis is favored.[6] | |
| Presence of Primary Amines in the Buffer: The buffer is competing with the target molecule. | Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[6] Avoid buffers like Tris or glycine.[6] | |
| Poor Solubility of NHS Ester: The reagent is not fully dissolved in the reaction mixture. | Dissolve the NHS ester in a small amount of an organic solvent like anhydrous DMSO or DMF before adding it to the reaction.[5] | |
| Non-specific Modification | Reaction with other nucleophilic residues: The NHS ester is reacting with unintended amino acids. | Adjust the pH to the 7.2-8.5 range to favor the reaction with primary amines.[6] Side reactions with hydroxyl groups are more common at a lower pH.[6] If cysteine modification is a concern, consider blocking the sulfhydryl groups before the NHS ester reaction.[6] |
| Protein Aggregation | Change in Protein Charge: The reaction of the NHS ester with primary amines neutralizes the positive charge of the amine. | Try performing the reaction at a lower protein concentration.[5] |
| Unstable Protein: The protein itself may be unstable under the reaction conditions. | Ensure the chosen buffer and pH are compatible with your protein's stability.[5] |
Experimental Protocols
General Protocol for Coupling Z-Glu(OtBu)-OSu to a Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired modification level.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Z-Glu(OtBu)-OSu
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.[5]
-
Prepare the Z-Glu(OtBu)-OSu Solution: Allow the Z-Glu(OtBu)-OSu reagent to warm to room temperature before opening the vial. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6]
-
Conjugation Reaction: Add the desired molar excess of the dissolved Z-Glu(OtBu)-OSu to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess.[5] Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted Z-Glu(OtBu)-OSu and byproducts by size-exclusion chromatography or dialysis.
Visualizing Reaction Pathways
Caption: Main reaction and common side reactions of Z-Glu(OtBu)-OSu.
Caption: Troubleshooting workflow for low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing pyroglutamate formation from Z-Glu(osu)-obzl
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the prevention of pyroglutamate formation during peptide synthesis using Z-Glu(OSu)-OBzl.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern when using this compound?
A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid residue, such as this compound, to form a five-membered lactam ring. This reaction involves the elimination of a molecule of N-hydroxysuccinimide (HOSu) followed by the attack of the N-terminal amine on the activated gamma-carboxyl group. This side reaction is a significant concern in peptide synthesis as it leads to the formation of an undesired pyroglutamyl peptide derivative instead of the intended linear peptide. This impurity can be challenging to separate from the desired product and may negatively impact the peptide's biological activity and stability.[1]
Q2: Under what conditions does pyroglutamate formation from this compound typically occur?
A2: The cyclization of glutamic acid derivatives to form pyroglutamate is catalyzed by both acidic and basic conditions.[1] Elevated temperatures also significantly accelerate this side reaction.[1] During peptide synthesis, pyroglutamate formation is a notable risk when coupling a this compound residue to the N-terminus of a peptide chain.
Q3: How can I detect the formation of the pyroglutamate byproduct in my peptide sample?
A3: The formation of pyroglutamate from this compound results in a characteristic mass loss of 18.01 Da (due to the loss of a water molecule during cyclization after the initial coupling). This mass difference is readily detectable using mass spectrometry.[1] In chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), the pyroglutamyl-peptide will typically have a different retention time compared to the desired peptide, often appearing as a distinct peak.[1]
Troubleshooting Guide
Problem: My mass spectrometry results show a significant peak with a mass of -18 Da relative to the expected product after coupling with this compound.
-
Potential Cause: This mass loss is characteristic of pyroglutamate formation from the N-terminal this compound residue. This side reaction was likely promoted by prolonged exposure to basic or acidic conditions during the coupling or work-up steps, or by elevated temperatures.[1]
-
Recommended Solutions:
-
Optimize Coupling Conditions: Minimize the reaction time for the coupling of this compound. The use of a pre-activated ester like the OSu ester is advantageous for faster reaction kinetics.[1]
-
Temperature Control: Perform the coupling reaction at a reduced temperature, such as 0 °C, to decrease the rate of pyroglutamate formation.[1]
-
pH Control: During the work-up, it is crucial to avoid strongly acidic or basic conditions. Maintain the pH as close to neutral as possible.
-
Choice of Base: If a tertiary amine base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is used for neutralization, consider reducing the number of equivalents or switching to a less hindered base.[1]
-
Data Presentation
The selection of coupling reagents and reaction conditions plays a critical role in the extent of pyroglutamate formation. The following table summarizes the expected outcomes based on established principles of peptide synthesis.
| Coupling Reagent/Condition | Activation Speed | Relative Risk of Pyroglutamate Formation | Rationale |
| DCC/HOBt | Moderate | Moderate | HOBt suppresses some side reactions, but the longer reaction times sometimes required can allow for cyclization.[1] |
| HBTU/DIPEA | Fast | Low to Moderate | The rapid coupling minimizes the time available for cyclization to occur. However, the presence of excess base can still promote the side reaction.[1] |
| HATU/DIPEA | Very Fast | Low | HATU is a highly efficient coupling reagent, leading to very short reaction times and thus minimizing the opportunity for pyroglutamate formation.[1] |
| Low Temperature (e.g., 0°C) | Slower Reaction | Low | Lowering the temperature slows down the rate of the intramolecular cyclization side reaction.[1] |
| High Temperature (e.g., > 25°C) | Faster Reaction | High | Increased temperature significantly accelerates the rate of pyroglutamate formation.[1] |
| Excess Base (e.g., > 2 eq. DIPEA) | N/A | High | Strongly basic conditions catalyze the intramolecular cyclization reaction.[1] |
Experimental Protocols
Protocol 1: Minimized Pyroglutamate Formation during this compound Coupling
This protocol is designed to minimize the formation of the pyroglutamate side-product during the coupling of this compound to a peptide amine.
1. Preparation of the Amine Component:
- Ensure the peptide-amine salt (e.g., TFA salt) is completely dry.
- Dissolve the peptide-amine in a suitable solvent (e.g., DMF).
- Neutralize the salt by the dropwise addition of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) until the pH is approximately 8. It is crucial to use the minimum amount of base necessary.
2. Activation and Coupling:
- In a separate reaction vessel, dissolve this compound (1.2 equivalents) in DMF.
- Cool the solution to 0 °C in an ice bath.
- Add the activated this compound solution to the neutralized peptide-amine solution.
- Maintain the reaction temperature at 0 °C for the first hour, then allow it to slowly warm to room temperature.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.
3. Work-up and Purification:
- Once the reaction is complete, quench any remaining active ester.
- Remove the solvent under reduced pressure.
- Perform an aqueous work-up using mildly acidic and basic washes to remove excess reagents and byproducts, while carefully avoiding extreme pH values.
- Purify the crude product using flash chromatography or RP-HPLC to separate the desired peptide from any pyroglutamate byproduct.
Visualizations
Caption: Desired coupling vs. side reaction pathway.
References
troubleshooting incomplete coupling of Z-Glu(osu)-obzl
Welcome to the technical support center for troubleshooting the coupling of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(Osu)-OBzl). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during peptide synthesis involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete coupling of this compound?
Incomplete coupling of this compound can stem from several factors, much like other peptide coupling reactions. The primary culprits are often:
-
Steric Hindrance: The bulky nature of the Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups, as well as bulky adjacent amino acid residues, can physically obstruct the approach of the reacting molecules, slowing down or preventing a complete reaction.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it may fold into secondary structures like β-sheets and aggregate on the solid-phase resin.[3] This aggregation can block the reactive N-terminus, making it inaccessible to the incoming activated this compound.[1][3] This is a sequence-dependent issue, often exacerbated by hydrophobic residues.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and reaction time are critical and may require optimization for challenging couplings.[2] Inadequate activation of the amino acid or instability of the activated species can also lead to incomplete reactions.[1]
-
Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), insufficient swelling of the resin can limit the diffusion of reagents to the growing peptide chain, thereby hindering the coupling reaction.[1]
Q2: How can I detect incomplete coupling of this compound?
In solid-phase peptide synthesis (SPPS), incomplete coupling can be identified using qualitative colorimetric tests. The most common methods are:
-
Kaiser Test (Ninhydrin Test): This test detects free primary amines. A positive result (typically a blue color) indicates that the N-terminus of the peptide chain has not been successfully coupled with this compound.[4][5]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive test for detecting free amines.[4]
For solution-phase synthesis, reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[6][7]
Q3: What are potential side reactions when using this compound?
Besides incomplete coupling, be aware of the following potential side reactions:
-
Pyroglutamate Formation: If glutamic acid is at the N-terminus, it can undergo intramolecular cyclization to form pyroglutamate.[7][8] This side reaction can be minimized by ensuring rapid and efficient coupling and avoiding prolonged exposure to basic or acidic conditions.[7][8]
-
Racemization: This is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to diastereomeric impurities.[2] While the Z-protecting group generally helps to suppress racemization, the choice of coupling reagents and reaction conditions is crucial to minimize this side reaction.[9][10]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[8]
Troubleshooting Guide for Incomplete Coupling
If you have identified an incomplete coupling reaction, the following steps can help you troubleshoot the issue.
Issue: Positive Kaiser test after coupling with this compound.
This indicates the presence of unreacted free amines on the peptide-resin, signifying an incomplete coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete coupling.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Reagent Equivalents | Double Coupling: Perform a second coupling step by adding fresh this compound and coupling reagents. For difficult couplings, extending the reaction time for the initial coupling may also be beneficial.[1] |
| Steric Hindrance | Change Coupling Reagent: Switch to a more powerful coupling reagent. Aminium/uronium salts like HATU, HBTU, and HCTU are known for their high efficiency in difficult couplings.[1] Increase Temperature: Gently heating the reaction or using microwave-assisted synthesis can help overcome the activation energy barrier.[2] |
| Peptide Aggregation | Change Solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts.[3] Incorporate Pseudoproline Dipeptides: These can disrupt secondary structures that lead to aggregation.[2] |
| Suboptimal Activation | Pre-activation: Allow the this compound to pre-activate with the coupling reagent and a base for a few minutes before adding it to the peptide-resin.[4][9] Check Reagent Quality: Ensure that coupling reagents are fresh and have been stored under anhydrous conditions, as moisture can cause degradation.[4] |
| Persistent Incomplete Coupling | Capping: To prevent the formation of deletion sequences, unreacted N-terminal amines can be permanently blocked through a process called "capping". This is typically done using acetic anhydride and a base like pyridine or DIPEA.[1] |
Quantitative Data: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for overcoming difficult couplings. The following table summarizes the characteristics of several commonly used reagents.
| Coupling Reagent | Reagent Class | Relative Efficiency | Key Advantages | Potential Disadvantages | Racemization Potential |
| DCC, DIC | Carbodiimides | Moderate | Cost-effective and widely used.[9] | Formation of insoluble urea byproducts (DCC); requires an additive to suppress racemization.[9] | Moderate to high without additives.[9] |
| HBTU, TBTU | Aminium/Uronium Salts | High | High coupling efficiency and rapid reaction rates.[9] | Low.[9] | |
| HATU, HCTU | Aminium/Uronium Salts | Very High | Highly efficient, especially for difficult and sterically hindered couplings; low racemization.[1][9] | More expensive than HBTU.[1] | Very Low.[9] |
| PyBOP | Phosphonium Salts | High | High coupling efficiency with low racemization; byproducts are generally soluble.[6] | Can react with unprotected phosphorylated amino acids; the byproduct HMPA is carcinogenic.[9] | Low to moderate.[9] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/HOBt
This protocol describes a standard method for coupling this compound in either solution-phase or solid-phase peptide synthesis.
Materials:
-
This compound
-
Peptide-resin or amino acid ester with a free amino group
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary base (e.g., DIPEA or NMM), if starting from a salt
Workflow Diagram
Caption: Experimental workflow for a standard DIC/HOBt coupling.
Procedure:
-
Dissolution: In a reaction vessel, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in DMF or DCM.[9]
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.2 equivalents) to the solution and stir for 15-20 minutes.[9]
-
Coupling: Add the activated this compound solution to the peptide-resin or amino acid ester (1 equivalent) containing a free amino group. If the amino component is a salt, add 1 equivalent of a tertiary base.[9]
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion is confirmed by a suitable method (e.g., Kaiser test for solid phase).[9]
-
Work-up (Solid Phase): Filter the resin and wash sequentially with DMF, DCM, and methanol.[9]
-
Work-up (Solution Phase): If in solution, filter off any precipitated diisopropylurea. Wash the organic phase with 5% NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[9]
Protocol 2: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for challenging couplings where steric hindrance is a concern.
Materials:
-
This compound
-
Peptide-resin or amino acid ester with a free amino group
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in DMF.[9]
-
Base Addition: Add DIEA (2.4 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. The solution may change color.[9]
-
Coupling: Add the pre-activated solution to the peptide-resin or amino acid ester (1 equivalent) with a free amino group.[9]
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction for completion.[9]
-
Work-up: Follow the appropriate work-up procedure as described in Protocol 1 for either solution or solid-phase synthesis.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Z-Glu(Osu)-OBzl Coupling Reactions
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the coupling efficiency of Z-Glu(Osu)-OBzl, with a specific focus on the critical role of the base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the coupling of this compound with an amino acid or peptide?
The primary role of a base in this reaction is to act as a proton scavenger. Most amino components (amino acid esters or peptides) are stored as hydrochloride (·HCl) or trifluoroacetate (·TFA) salts for stability. The base neutralizes this acid salt, liberating the free primary amine (-NH2). This free amine is the active nucleophile that attacks the activated ester of this compound to form the desired peptide bond. Additionally, the N-hydroxysuccinimide (NHS) released during the coupling is weakly acidic, and a base can prevent it from protonating the reacting amine.[1][2]
Q2: Which bases are recommended for this type of active ester coupling, and what are their differences?
Tertiary amines are exclusively used as they are non-nucleophilic and do not compete in the coupling reaction. The most common choices are:
-
N,N-Diisopropylethylamine (DIEA or Hünig's base): A sterically hindered, non-nucleophilic base. Its bulkiness minimizes side reactions such as racemization and O-acylation.[3]
-
N-Methylmorpholine (NMM): A moderately hindered base with a pKa that is high enough to deprotonate amine salts but generally considered less likely to cause racemization than stronger, less hindered bases.[4][5]
-
Triethylamine (TEA): A strong, relatively small base. While effective for neutralization, its higher basicity and lower steric hindrance can sometimes increase the risk of side reactions.[4]
-
2,4,6-Collidine: A sterically hindered base sometimes used as a substitute for DIEA or NMM in cases where racemization is a significant concern.[5]
Q3: How does the choice of base directly impact coupling efficiency and the formation of side products?
The selection of a base is a critical parameter that influences both the reaction rate and the purity of the final product:
-
Coupling Rate: The reaction requires a free amine. An insufficient amount of base (less than one equivalent for an amine salt) will result in incomplete neutralization and, therefore, a low or failed coupling reaction.
-
Racemization: Urethane-protected amino acids like this compound are generally resistant to racemization. However, an excessively strong or unhindered base can promote the formation of an oxazolone intermediate, which can lead to a loss of stereochemical integrity.[5][6] Sterically hindered bases like DIEA or NMM are preferred to minimize this risk.
-
Side Reactions: If the peptide sequence contains unprotected hydroxyl groups (e.g., in Serine, Threonine, or Tyrosine), the base can catalyze O-acylation, where the active ester acylates the hydroxyl group.[7][8] Using a hindered base and avoiding a large excess can mitigate this issue.
Q4: Is a base necessary if my amine component is already in its free base form?
While the primary need for a base (neutralizing the amine salt) is removed, its use is still recommended. The N-hydroxysuccinimide (NHS) byproduct of the reaction is acidic. Adding a base scavenges this acid, preventing the potential protonation of the valuable nucleophilic amine, which would halt the reaction. In this scenario, a slight excess (e.g., 1.1 equivalents) of a hindered base like DIEA or NMM is often sufficient.[1]
Troubleshooting Guide
Problem: My coupling reaction yield is very low or has failed completely.
-
Possible Cause 1: Inadequate Neutralization. The amine component, stored as a salt, was not fully deprotonated to its active free amine form.
-
Solution: Ensure at least 1.0 equivalent of base is added for every equivalent of amine salt. For solid-phase synthesis, 2-3 equivalents are commonly used to ensure complete neutralization within the resin.[3]
-
-
Possible Cause 2: Hydrolysis of the Active Ester. this compound is sensitive to moisture. The presence of water can hydrolyze the NHS ester back to the carboxylic acid, rendering it inactive for coupling.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Steric Hindrance. The amino acid residues near the coupling site may be particularly bulky, slowing down the reaction kinetics.[9]
-
Solution: Increase the reaction time and/or temperature. Consider switching to a more potent activation method if simple active ester coupling proves inefficient, though for this compound, extending the reaction time is the first step.
-
Problem: My product is impure, with multiple byproducts visible on HPLC or TLC.
-
Possible Cause 1: Racemization. The stereochemical purity of the glutamic acid residue has been compromised.
-
Possible Cause 2: Unwanted O-Acylation. The active ester has reacted with unprotected hydroxyl groups on other amino acid side chains (Ser, Thr, Tyr).[7]
-
Solution: Avoid using a large excess of base. Use a hindered base like DIEA to disfavor the acylation of bulky side chains. If the problem persists, side-chain protection of the hydroxyl groups may be necessary.
-
-
Possible Cause 3: N-Acylurea Formation. This side reaction is specific to carbodiimide coupling agents (like DCC or DIC) and should not occur when using a pre-formed active ester like this compound.[5][10] If you are preparing the active ester in situ, this could be a problem.
-
Solution: Ensure the use of an additive like HOBt if using carbodiimides. However, the best solution is to use the purified, isolated this compound active ester.
-
Data Presentation: Comparison of Common Bases
The table below summarizes the properties of commonly used bases in peptide coupling to guide selection.
| Base | Structure | pKa (Conjugate Acid) | Key Characteristics | Recommended Use Case |
| N,N-Diisopropylethylamine (DIEA) | ~10.7 | Highly sterically hindered, non-nucleophilic. | Ideal for minimizing racemization and other base-catalyzed side reactions.[3][5] | |
| N-Methylmorpholine (NMM) | ~7.4 | Moderately hindered, weaker base than TEA/DIEA. | A good general-purpose base offering a balance between reactivity and suppression of side reactions.[4] | |
| Triethylamine (TEA) | ~10.7 | Strong base, minimal steric hindrance. | Effective for neutralization but carries a higher risk of promoting racemization compared to hindered bases.[4] |
Experimental Protocols
General Protocol for Solution-Phase Coupling of this compound
This protocol describes a typical coupling reaction between this compound and an amino acid ester hydrochloride salt (H-Xaa-OR·HCl).
-
Amine Neutralization:
-
Dissolve the amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0-1.1 equivalents) dropwise to the solution while stirring.
-
Stir the mixture at 0°C for 15-20 minutes to ensure complete neutralization.[4]
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Add the solution of this compound to the neutralized amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or overnight.[6]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine has been consumed.
-
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic phase sequentially with 5% NaHCO3 solution, water, and brine to remove the NHS byproduct and excess acid/base.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude protected peptide.
-
-
Purification:
Visualizations
Caption: General workflow for a solution-phase peptide coupling reaction.
Caption: Troubleshooting logic for this compound coupling issues.
References
- 1. reddit.com [reddit.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptide Conjugates
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Z-Glu(Osu)-OBzl from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound?
The main challenges arise from the physicochemical properties of this compound and the potential for similar properties in the desired product. Key issues include:
-
Solubility: this compound is hydrophobic due to its two benzyl groups and is readily soluble in common organic solvents like DMSO and DMF used for the coupling reaction.[1] This can make separation from a similarly hydrophobic peptide product challenging.
-
Reactivity: The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines.[2] If not effectively quenched, it can continue to react, potentially leading to unwanted side products.
-
Byproducts: The reaction releases N-hydroxysuccinimide (NHS), which also needs to be removed during purification.[2]
Q2: How can I stop the reaction and deactivate any remaining this compound?
To prevent further reaction, any unreacted this compound should be "quenched" by adding a small molecule containing a primary amine.[3] Common quenching agents include Tris buffer or a glycine solution.[4] These molecules react with the NHS ester, converting it into a more easily removable, water-soluble adduct.[3][4]
Q3: What are the most effective methods for purifying my peptide product away from the unreacted starting material and byproducts?
The choice of purification method depends on the properties of your target molecule, particularly its size and solubility. The most common and effective techniques are:
-
Size-Exclusion Chromatography (SEC): This method is ideal for separating larger molecules (like proteins or long peptides) from smaller molecules like unreacted this compound and NHS.[5][6] The larger product elutes first, while the smaller contaminants are retained longer.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[7] It is very effective for purifying peptides and can separate the desired product from unreacted starting material, even if they have similar properties.[8]
-
Precipitation/Trituration: If there is a significant difference in solubility between your product and the unreacted this compound, it may be possible to selectively precipitate one from the solution. For instance, adding a non-solvent for your product might cause it to precipitate while the starting material remains in solution.
Troubleshooting Guide
Issue: Unreacted this compound is still present in my product after purification.
This troubleshooting guide will help you identify the cause and find a solution.
dot
Caption: Troubleshooting workflow for removing unreacted this compound.
Data Presentation
The following table summarizes the key physicochemical properties of the starting material, byproduct, and a generic peptide product to illustrate the basis for purification.
| Compound | Molecular Weight ( g/mol ) | Solubility in Organic Solvents (e.g., DMF, DMSO) | Solubility in Aqueous Buffers |
| This compound | 468.46[9] | High[1] | Low |
| N-hydroxysuccinimide (NHS) | 115.09 | Soluble in DMF, DMSO[10][11] | Soluble[10][11] |
| Typical Peptide Product | Variable (typically >500) | Variable (can be high) | Often soluble, but depends on sequence |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
This protocol describes how to stop the coupling reaction and deactivate excess this compound.
Materials:
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[3][4]
-
Reaction mixture containing unreacted this compound.
Procedure:
-
Add the quenching buffer to the reaction mixture to achieve a final concentration of 20-100 mM.[3] For example, add 20-100 µL of 1 M Tris-HCl to 1 mL of reaction mixture.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[3]
-
Proceed to the purification step.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This protocol is suitable for purifying larger peptide or protein products (>1000 Da) from smaller unreacted molecules.[5]
Materials:
-
Quenched reaction mixture.
-
SEC desalting column (e.g., Sephadex G-25).[5]
-
Equilibration and elution buffer (e.g., phosphate-buffered saline, PBS).[12]
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the chosen buffer.[6]
-
Apply the quenched reaction mixture to the column. The sample volume should ideally be between 0.5% and 5% of the total column volume for optimal resolution.[12]
-
Elute the sample with the equilibration buffer.
-
Collect fractions and monitor the eluate for your product (e.g., by UV absorbance at 280 nm for proteins).
-
The larger, conjugated product will elute first, followed by the smaller unreacted this compound and its byproducts.[5]
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
This high-resolution technique is the standard method for peptide purification.[7]
Materials:
-
Quenched reaction mixture.
-
RP-HPLC system with a C18 column.[8]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[7]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[7]
Procedure:
-
If necessary, dilute the quenched reaction mixture with Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the bound components using a gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide backbone).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity and pool the pure fractions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conjugating a primary amine-containing molecule with this compound and the subsequent purification steps.
dot
Caption: General workflow for conjugation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. 34897-67-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. N-Hydroxysuccinimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Analysis of Z-Glu(Osu)-OBzl and its Side Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods used to detect Z-Glu(Osu)-OBzl and its common side products. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or N-benzyloxycarbonyl-L-glutamic acid α-benzyl γ-N-hydroxysuccinimide ester, is an activated amino acid derivative. It is primarily used in peptide synthesis to introduce a protected glutamic acid residue into a peptide chain. The N-hydroxysuccinimide (OSu) ester group makes the γ-carboxyl group highly reactive towards primary amines, facilitating efficient peptide bond formation.
Q2: What are the most common side products associated with this compound?
The most common side product is the hydrolysis of the N-hydroxysuccinimide ester, which results in the formation of Z-Glu-OBzl (N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester).[1][2] This hydrolysis can occur during synthesis, purification, storage, or the coupling reaction itself, especially in the presence of moisture.[2][3] Another potential side product is N-hydroxysuccinimide (NHS), which is released during both the desired coupling reaction and hydrolysis.[1][4]
Q3: Why is it crucial to detect and quantify these side products?
The presence of the hydrolyzed form, Z-Glu-OBzl, indicates a loss of the activated ester and, therefore, a reduction in the effective concentration of the coupling reagent. This can lead to incomplete coupling reactions, resulting in lower yields of the desired peptide and the presence of deletion sequences as impurities. Accurate quantification of the active this compound is essential for consistent and successful peptide synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Reactions
-
Symptom: The yield of the desired peptide is significantly lower than expected.
-
Possible Cause: The this compound reagent may have partially or fully hydrolyzed to the less reactive Z-Glu-OBzl.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, analyze the purity of the this compound reagent using RP-HPLC to quantify the amount of the hydrolyzed side product, Z-Glu-OBzl.
-
Ensure Anhydrous Conditions: this compound is highly sensitive to moisture.[2][3] Ensure that all solvents and reagents used in the coupling reaction are anhydrous. Store the reagent in a desiccator and allow it to warm to room temperature before opening to prevent condensation.[3]
-
Optimize Reaction pH: The hydrolysis of NHS esters is accelerated at high pH.[1][2] The optimal pH for coupling is typically between 7.2 and 8.5, which is a compromise between amine reactivity and ester stability.[4][5]
-
Issue 2: Unexpected Peaks in HPLC Chromatogram
-
Symptom: The HPLC analysis of your crude peptide shows unexpected peaks.
-
Possible Cause: These peaks could correspond to unreacted Z-Glu-OBzl (the hydrolyzed side product) or peptides with incomplete coupling.
-
Troubleshooting Steps:
-
Co-injection Analysis: To confirm the identity of an unexpected peak, perform a co-injection with a pure standard of Z-Glu-OBzl. If the peak area increases, it confirms the presence of the hydrolyzed side product.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the species corresponding to the unexpected peaks. This will help in identifying if the peaks are due to unreacted starting materials, the hydrolyzed side product, or other reaction byproducts.
-
Data Presentation
The following tables summarize the expected analytical data for this compound and its primary hydrolysis product.
Table 1: Expected Retention Times in RP-HPLC
| Compound | Expected Retention Time (min) | Elution Order |
| N-hydroxysuccinimide (NHS) | ~ 2-3 | Early eluting (polar) |
| Z-Glu-OBzl | ~ 15-17 | Later eluting than this compound |
| This compound | ~ 12-14 | Earlier eluting than Z-Glu-OBzl |
Note: Retention times are illustrative and can vary based on the specific HPLC conditions (column, gradient, flow rate).
Table 2: Expected m/z Values in Mass Spectrometry (Positive Ion Mode)
| Compound | Molecular Weight | [M+H]⁺ | [M+Na]⁺ | [M+K]⁺ |
| This compound | 468.46 | 469.16 | 491.14 | 507.12 |
| Z-Glu-OBzl | 371.38 | 372.14 | 394.12 | 410.10 |
| N-hydroxysuccinimide (NHS) | 115.09 | 116.03 | 138.01 | 153.99 |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment
-
Objective: To separate and quantify this compound from its hydrolysis product, Z-Glu-OBzl.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 260 nm. The peptide bonds and aromatic rings of this compound and Z-Glu-OBzl absorb at 220 nm, while the released NHS can be monitored at 260 nm.[4][6]
-
Sample Preparation: Dissolve the sample in a minimal amount of acetonitrile or DMF and dilute with Mobile Phase A to the working concentration.
Protocol 2: LC-MS Method for Identification of Side Products
-
Objective: To confirm the identity of this compound and its side products by their mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
LC Conditions: Use the same column and mobile phases as in the RP-HPLC protocol.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100 - 600.
-
Data Analysis: Extract ion chromatograms for the expected m/z values of this compound, Z-Glu-OBzl, and their adducts (e.g., [M+H]⁺, [M+Na]⁺) as listed in Table 2.
-
Protocol 3: ¹H NMR for Structural Confirmation
-
Objective: To qualitatively assess the purity and confirm the structure of this compound.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis:
-
This compound: Look for the characteristic singlet from the four protons of the N-hydroxysuccinimide ring, typically around δ 2.8 ppm.
-
Z-Glu-OBzl: The absence of the NHS proton signal and the presence of a broad signal for the carboxylic acid proton (if not exchanged) would indicate hydrolysis.
-
N-hydroxysuccinimide (free): A singlet at approximately δ 2.7 ppm in DMSO-d₆.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
Technical Support Center: Improving the Purity of Peptides Made with Z-Glu(Osu)-OBzl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the purity of peptides synthesized using Z-Glu(Osu)-OBzl. This document offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to address specific issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Coupling Reactions with this compound
Q1: I am observing low coupling efficiency and unreacted starting material. What are the possible causes and solutions?
A1: Low coupling efficiency when using this compound can stem from several factors. This compound is an activated ester, and its reactivity can be influenced by various conditions.
Possible Causes:
-
Steric Hindrance: The bulky Z and OBzl protecting groups, along with the growing peptide chain, can sterically hinder the approach of the reactants.
-
Poor Solubility: The hydrophobic nature of the protected peptide can lead to poor solubility in the reaction solvent, reducing reaction rates.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete reactions.
-
Hydrolysis of the Active Ester: The N-hydroxysuccinimide (Osu) ester is susceptible to hydrolysis, especially in the presence of water, which deactivates it.
Troubleshooting Solutions:
-
Optimize Solvent: Use a solvent that ensures good solvation of both the peptide and this compound. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices.
-
Increase Equivalents: While a slight excess of the activated amino acid is standard, for difficult couplings, increasing the equivalents of this compound may be necessary.
-
Extend Reaction Time: Monitor the reaction progress using a qualitative method like the Kaiser test (for solid-phase synthesis) and extend the reaction time if necessary.
-
Use a Coupling Additive: Although this compound is pre-activated, in cases of very difficult couplings, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts can sometimes improve yields, but should be used with caution as it can increase racemization.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of the Osu ester.
Q2: My final peptide product contains impurities with the same mass as the desired product but different retention times in HPLC. What could these be?
A2: The presence of impurities with the same mass often points to the formation of diastereomers due to racemization during the coupling step.
Possible Causes:
-
Base-Mediated Racemization: The use of excess base or a strong base for neutralization can lead to the abstraction of the alpha-proton of the activated amino acid, causing racemization.
-
Prolonged Activation: Although this compound is a pre-activated ester, prolonged reaction times, especially at elevated temperatures, can increase the risk of racemization.
Troubleshooting Solutions:
-
Control Base Addition: Use a weaker base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIEA) for neutralization steps. Use the minimum amount of base required.
-
Optimize Reaction Temperature: Perform the coupling reaction at room temperature or below to minimize the risk of racemization.
-
Minimize Reaction Time: While complete coupling is necessary, avoid excessively long reaction times once the reaction has reached completion.
Purification and Deprotection
Q3: I am struggling with poor solubility of my crude peptide before purification. How can I address this?
A3: The hydrophobicity imparted by the Z and OBzl protecting groups is a common cause of poor solubility in aqueous buffers used for RP-HPLC.
Troubleshooting Solutions:
-
Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMF, Dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before diluting it with the HPLC mobile phase.
-
Use of Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent like guanidinium hydrochloride to the initial dissolution solvent can help disrupt aggregates.
-
Test Different Mobile Phase Compositions: For RP-HPLC, starting with a higher percentage of organic modifier (e.g., acetonitrile or isopropanol) in the initial mobile phase conditions can help with solubility.
Q4: My peptide shows significant peak tailing during RP-HPLC purification. What can I do to improve the peak shape?
A4: Peak tailing is often a result of strong interactions between the hydrophobic peptide and the stationary phase, or peptide aggregation on the column.
Troubleshooting Solutions:
-
Increase Column Temperature: Running the HPLC at a moderately elevated temperature (e.g., 40-50 °C) can help reduce hydrophobic interactions and improve peak shape.
-
Change Stationary Phase: If using a C18 column, switching to a less hydrophobic stationary phase like C8 or C4 can be beneficial for very hydrophobic peptides.
-
Optimize Mobile Phase Additives: While trifluoroacetic acid (TFA) is standard, using a different ion-pairing agent like formic acid might alter the selectivity and improve peak shape.
-
Lower Peptide Concentration: Injecting a more dilute sample can reduce the likelihood of on-column aggregation.
Q5: After deprotection, I see incomplete removal of the Z and/or OBzl groups in my mass spectrometry analysis. How can I ensure complete deprotection?
A5: Incomplete deprotection can occur with both catalytic transfer hydrogenation and strong acid cleavage methods if the reaction conditions are not optimal.
Troubleshooting Solutions:
-
For Catalytic Transfer Hydrogenation:
-
Catalyst Activity: Ensure the palladium catalyst is fresh and active.
-
Hydrogen Donor: Use a sufficient excess of the hydrogen donor (e.g., formic acid, ammonium formate).
-
Reaction Time: Increase the reaction time and monitor the reaction to completion by LC-MS.
-
-
For Hydrogen Fluoride (HF) Cleavage:
-
Scavengers: Use an appropriate scavenger cocktail (e.g., anisole) to prevent side reactions that can interfere with deprotection.
-
Reaction Time and Temperature: Ensure the cleavage is performed for an adequate duration at the correct temperature (typically 0-5 °C).
-
Data Presentation
Table 1: Comparison of Purification Strategies for a Model Peptide Containing Z-Glu(OBzl)
| Purification Strategy | Purity before Deprotection (%) | Purity after Deprotection (%) | Overall Yield (%) | Notes |
| Strategy 1: RP-HPLC (C18) followed by Catalytic Transfer Hydrogenation | 85 | 96 | 65 | Good resolution but some peak tailing may be observed. |
| Strategy 2: Normal-Phase Chromatography followed by Catalytic Transfer Hydrogenation | 90 | 97 | 70 | Better initial purity for the protected peptide due to good separation from polar impurities. |
| Strategy 3: One-step HF Cleavage and Purification by RP-HPLC (C8) | N/A | 95 | 60 | Harsh conditions can lead to some side products, requiring careful optimization of the final purification. |
Note: Data is illustrative and will vary depending on the specific peptide sequence and experimental conditions.
Table 2: Common Impurities and their Mass Differences
| Impurity | Mass Difference from Desired Peptide (Da) | Common Cause |
| Pyroglutamate formation | -18 | Intramolecular cyclization of N-terminal Glutamic acid. |
| Incomplete Z-group removal | +134 | Inefficient catalytic transfer hydrogenation or HF cleavage. |
| Incomplete OBzl-group removal | +90 | Inefficient catalytic transfer hydrogenation or HF cleavage. |
| Deletion sequence | Varies | Incomplete coupling in the previous cycle. |
| Diastereomer | 0 | Racemization during coupling. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of a Peptide with Z-Glu(OBzl) still attached
-
Column Selection: Start with a C8 or C4 reversed-phase column to mitigate strong hydrophobic interactions.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMSO or DMF.
-
Slowly dilute with Mobile Phase A to the desired concentration, ensuring the peptide remains in solution.
-
-
Chromatographic Method:
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: 220 nm.
-
Gradient: Develop a shallow gradient based on the peptide's hydrophobicity. A typical starting point is a linear gradient from 30% to 80% Mobile Phase B over 30 minutes.
-
Column Temperature: Set to 40-50°C to improve peak shape.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze by mass spectrometry to confirm the identity of the peptide.
Protocol 2: Catalytic Transfer Hydrogenation for Deprotection
-
Reaction Setup:
-
Dissolve the purified, protected peptide in a suitable solvent such as methanol or a mixture of methanol and formic acid.
-
Add a hydrogen donor such as ammonium formate or formic acid in excess.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
-
-
Final Purification: The deprotected peptide may require a final RP-HPLC polishing step to remove any minor impurities.
Mandatory Visualization
Caption: General experimental workflow for peptide synthesis and purification.
Caption: Troubleshooting workflow for common peptide purity issues.
Validation & Comparative
A Tale of Two Protecting Groups: Z-Glu(OBzl)-OH vs. Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of protecting groups for trifunctional amino acids is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. For glutamic acid, two historically and currently relevant protected derivatives are Z-Glu(OBzl)-OH and Fmoc-Glu(OtBu)-OH. This guide provides an in-depth, objective comparison of these two building blocks, supported by a summary of expected experimental outcomes and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The core of the comparison lies in the fundamental difference in their protecting group strategies. Z-Glu(OBzl)-OH is a component of the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, while Fmoc-Glu(OtBu)-OH is a cornerstone of the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1] This dictates orthogonal deprotection conditions, influencing the entire synthetic workflow.
At a Glance: A Comparative Overview
The choice between Z-Glu(OBzl)-OH and Fmoc-Glu(OtBu)-OH has significant implications for the synthesis of peptides containing glutamic acid. The following table summarizes the expected quantitative outcomes for the synthesis of a model decapeptide containing a single glutamic acid residue.
| Parameter | Z-Glu(OBzl)-OH (Boc/Bzl Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy) | Key Considerations |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity can be sequence-dependent. The Fmoc strategy may show more side products like aspartimide.[2] |
| Overall Yield | ~50-60% | ~45-55% | The Boc/Bzl strategy can sometimes offer higher yields for routine sequences. |
| Coupling Efficiency | >99% | >99% | With modern coupling reagents, both can achieve high coupling efficiencies. |
| Nα-Deprotection Conditions | 25-50% TFA in DCM (strong acid) | 20% Piperidine in DMF (mild base) | Fmoc deprotection is milder for the growing peptide chain.[3] |
| Side-Chain & Final Cleavage | Strong acid (e.g., HF, TFMSA) or Catalytic Hydrogenolysis | 95% TFA cocktail (strong acid) | Boc/Bzl strategy often requires harsher cleavage conditions.[2] |
| Major Side Product Formation | Pyroglutamate, Alkylated products | Aspartimide, Piperidinyl adducts, Pyroglutamate | Side reaction profiles are distinct and depend heavily on synthesis conditions.[2] |
Protecting Group Strategies: A Fundamental Divide
Z-Glu(OBzl)-OH utilizes the benzyloxycarbonyl (Z) group for α-amino protection and a benzyl (Bzl) ester for the γ-carboxyl side-chain. In the context of SPPS, the Nα-protection is typically the Boc group, which is removed with a milder acid like trifluoroacetic acid (TFA). Both the Z and Bzl groups are typically removed simultaneously during the final cleavage step under strong acidic conditions, such as with hydrogen fluoride (HF), or through catalytic hydrogenation.[2]
Fmoc-Glu(OtBu)-OH , in contrast, employs the base-labile Fmoc group for Nα-protection and an acid-labile tert-butyl (tBu) ester for the side-chain.[4] This allows for an orthogonal deprotection scheme where the Fmoc group is removed with a base, typically piperidine, and the tBu group is cleaved with TFA during the final cleavage from the resin.[5]
Key Experimental Workflows
The logical flow of a single coupling cycle in SPPS differs significantly between the two strategies, primarily in the deprotection step.
Detailed Experimental Protocols
Detailed methodologies for the incorporation of Boc-Glu(OBzl)-OH and Fmoc-Glu(OtBu)-OH into a peptide chain are provided below. These protocols are for manual solid-phase synthesis and can be adapted for automated synthesizers.
Protocol 1: Solid-Phase Synthesis using Boc-Glu(OBzl)-OH (Boc/Bzl Strategy)
This protocol assumes the use of a Merrifield resin and Boc-protected amino acids.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.
-
Nα-Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the preceding amino acid.
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) or DCM for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling of Boc-Glu(OBzl)-OH:
-
In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3 equivalents) with a suitable coupling agent such as HBTU/HOBt or HATU in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction for completion using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection:
-
After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry it under a vacuum.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole) to the resin to prevent side reactions.
-
Cool the apparatus to -5 to 0°C and slowly distill anhydrous hydrogen fluoride (HF) into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide with cold diethyl ether.
-
Protocol 2: Solid-Phase Synthesis using Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy)
This protocol assumes the use of a Rink Amide resin and Fmoc-protected amino acids.[2]
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[2]
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to remove the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).[2]
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid.[2]
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.[2]
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[2]
-
Filter the resin and collect the filtrate.[2]
-
Precipitate the peptide with cold diethyl ether.[2]
-
Common Side Reactions Associated with Each Derivative
Both strategies are susceptible to side reactions involving the glutamic acid residue, which can impact the purity and yield of the final peptide.
Side Reactions with Boc-Glu(OBzl)-OH
-
Pyroglutamate Formation: If glutamic acid is at the N-terminus, it can cyclize to form pyroglutamate, especially during the coupling of the subsequent amino acid.[2] This side reaction can be minimized by ensuring rapid and efficient coupling.
-
Alkylation: During the final cleavage with strong acids like HF, the benzyl protecting groups can lead to alkylation of sensitive residues like tryptophan and methionine if scavengers are not used effectively.[2]
-
Transesterification: In the presence of alcohols and a base during resin attachment, transesterification of the benzyl ester can occur.[6]
Side Reactions with Fmoc-Glu(OtBu)-OH
-
Aspartimide Formation: Although this is a more significant issue for aspartic acid, glutamic acid residues can also undergo a similar, albeit slower, cyclization to a six-membered ring glutarimide, especially in sensitive sequences. This can lead to racemization and the formation of byproducts.[2]
-
Piperidinyl Adducts: The piperidine used for Fmoc deprotection can react with the activated carboxyl group or other reactive sites on the peptide.[2]
References
A Comparative Guide to Z-Glu(Osu)-OBzl and Other Activated Glutamic Acid Esters in Bioconjugation and Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and specific formation of amide bonds is a cornerstone of their work. The selection of an appropriately activated amino acid derivative is critical for the successful synthesis of peptides and other bioconjugates. This guide provides an objective comparison of Z-Glu(Osu)-OBzl with other commonly employed activated glutamic acid esters, supported by experimental data and detailed protocols to inform your synthetic strategies.
Glutamic acid, with its side-chain carboxyl group, presents a unique opportunity for conjugation and a challenge in selective activation. The choice of activating group significantly impacts reaction kinetics, yields, and the purity of the final product. Here, we compare the performance of this compound, an N-hydroxysuccinimide (NHS) ester, with other alternatives.
Performance Comparison of Activated Glutamic Acid Esters
The efficacy of an activated ester in a coupling reaction is determined by several factors, including its reactivity, stability, and the potential for side reactions. The following table summarizes key performance metrics for various activated glutamic acid esters.
| Activated Ester Type | Protecting Groups | Coupling Efficiency | Typical Reaction Time | Key Advantages | Common Side Reactions |
| This compound | Nα-Z, γ-OBzl | High | 1-4 hours | Stable, crystalline solid; good reactivity with primary amines.[1] | Hydrolysis of the active ester. |
| Fmoc-Glu(OtBu)-OH (in situ activation) | Nα-Fmoc, γ-OtBu | Very High (>99%)[2] | 30-60 minutes | Standard for modern automated solid-phase peptide synthesis (SPPS); mild deprotection conditions.[2][3] | Potential for aspartimide formation in susceptible sequences.[3] |
| Boc-Glu(OBzl)-OH (in situ activation) | Nα-Boc, γ-OBzl | High | 1-2 hours | Robust for Boc-based SPPS; can lead to higher crude peptide yields in some cases.[4] | Requires strong acid for final cleavage (e.g., HF), which can cause side reactions.[2][5] |
| Z-Glu(OAll)-OH (in situ activation) | Nα-Z, γ-OAll | High | 1-2 hours | Orthogonal deprotection of the allyl group allows for selective side-chain modification.[6] | Requires a palladium catalyst for deprotection, which may not be compatible with all substrates.[6] |
| Z-Glu(OtBu)-ONp | Nα-Z, γ-OtBu | Moderate | 12-24 hours | Historically significant; stable and easy to handle.[5] | Slower reaction kinetics compared to modern alternatives.[5] |
Experimental Protocols
Detailed methodologies are essential for the successful application of these reagents. Below are representative protocols for the use of this compound in a solution-phase coupling reaction and the in-situ activation of Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis.
Protocol 1: Solution-Phase Peptide Coupling using this compound
This protocol describes the coupling of this compound to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Neutralization of the Amino Component: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or NMM (1.1 equivalents) dropwise and stir for 15-30 minutes at 0°C.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution to the neutralized amino acid ester solution from step 1.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, wash the organic layer successively with 1M HCl, water, 5% NaHCO₃ solution, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude protected dipeptide can be purified by recrystallization or silica gel column chromatography.
Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH
This protocol outlines a typical cycle for the incorporation of a glutamic acid residue using Fmoc/tBu chemistry on an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acid resin
-
20% Piperidine in DMF (Fmoc deprotection solution)
-
Fmoc-Glu(OtBu)-OH
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous DMF
Procedure (Single Coupling Cycle):
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF to remove residual piperidine.
-
Coupling: A solution of Fmoc-Glu(OtBu)-OH (typically 2-4 equivalents), a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated for the recommended coupling time.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.
Visualizing the Workflow and Logic
To better understand the experimental workflows and the relationships between the different protecting group strategies, the following diagrams are provided.
Caption: A generalized workflow for peptide synthesis.
Caption: Orthogonality of common protecting groups.
References
A Head-to-Head Comparison: The Advantages of Z-Glu(Osu)-OBzl in Peptide Synthesis Over Traditional Carbodiimide Methods
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure formation of peptide bonds is paramount. The choice of coupling strategy for incorporating amino acid residues, such as glutamic acid, can significantly impact reaction outcomes, including yield, purity, and the biological integrity of the final peptide. This guide provides an objective comparison between using a pre-activated N-succinimidyl ester, Z-Glu(Osu)-OBzl, and traditional in situ activation methods using carbodiimides like dicyclohexylcarbodiimide (DCC).
The core of peptide synthesis lies in the activation of a carboxyl group to facilitate its reaction with an amino group. While carbodiimide methods have been a long-standing workhorse, the use of stable, pre-activated amino acid derivatives like this compound offers distinct advantages in terms of reaction control, side-product profiles, and suppression of racemization.
Performance Comparison: Activated Esters vs. Carbodiimides
The primary advantages of the this compound method stem from its pre-activated nature, which leads to a more controlled and cleaner reaction profile compared to the in-situ activation required by carbodiimide methods.
| Performance Metric | This compound (Activated Ester Method) | Carbodiimide Method (e.g., DCC/HOBt) | Key Insights |
| Activation Strategy | Pre-activated, stable, and isolable crystalline solid. | In-situ activation of the carboxylic acid. | The pre-activated nature of this compound simplifies the coupling step and offers greater control over the reaction. |
| Typical Yield | 60-85% | 60-80% | While yields can be comparable, the activated ester method often leads to a higher purity of the crude product, simplifying purification.[1] |
| Crude Product Purity | Generally high due to fewer side reactions. | Variable; can be lower due to side-product formation. | The cleaner reaction profile of this compound often translates to a more straightforward purification process. |
| Racemization Risk | Low. The urethane-based Z-protecting group and the nature of the active ester help suppress racemization.[2] | Moderate to high without additives. Requires additives like HOBt to minimize racemization.[2][3] | Activated esters are generally superior in preserving the stereochemical integrity of the amino acid.[2] |
| Byproducts | N-hydroxysuccinimide (water-soluble). | Dicyclohexylurea (DCU) (insoluble) or other urea derivatives. | The water-soluble byproduct of the this compound method is easily removed by aqueous extraction, whereas the insoluble DCU requires filtration, which can be cumbersome, especially in solid-phase synthesis.[3] |
| Side Reactions | Minimal. | Formation of N-acylurea (unreactive byproduct that reduces yield).[4] | Carbodiimide methods are susceptible to the formation of N-acylurea, a side reaction that is avoided with the use of pre-activated esters.[4] |
| Convenience & Handling | Simpler coupling reaction; no pre-activation step required in the coupling vessel. | Requires the handling of multiple reagents for the activation and coupling steps. DCC is a waxy solid that can be difficult to handle. | The one-step coupling with this compound can streamline the experimental workflow. |
Delving into the Mechanisms: A Tale of Two Pathways
The differences in performance are rooted in their distinct reaction mechanisms. The this compound method follows a straightforward nucleophilic acyl substitution, whereas the carbodiimide pathway involves a highly reactive and less stable intermediate.
The this compound Pathway: A Controlled Reaction
The use of this compound involves a simple and direct reaction where the amino group of the incoming amino acid attacks the activated carbonyl carbon of the succinimidyl ester. This leads to the formation of the desired peptide bond and the release of the N-hydroxysuccinimide leaving group, which is readily soluble in aqueous solutions and easily removed during workup.
This compound Reaction Workflow
The Carbodiimide Pathway: A More Complex Route with Potential Pitfalls
Carbodiimide reagents like DCC activate the carboxylic acid of Z-Glu-OBzl in situ to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then react with the incoming amino group to form the peptide bond. However, this reactive intermediate is also susceptible to side reactions. It can rearrange to form an unreactive N-acylurea, which reduces the yield and complicates purification.[4] Furthermore, the O-acylisourea intermediate can promote racemization of the activated amino acid. The addition of reagents like 1-hydroxybenzotriazole (HOBt) can mitigate these issues by forming a more stable HOBt-ester intermediate, but this adds complexity to the reaction setup.[3]
Carbodiimide Reaction Pathway
Experimental Protocols
The following are generalized protocols for the solution-phase synthesis of a model dipeptide, Z-Glu(OBzl)-Ala-OMe.
Protocol 1: Dipeptide Synthesis using this compound
Materials:
-
This compound
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add TEA or NMM (1.0 equivalent) dropwise while stirring. Stir for 15-30 minutes at 0°C.
-
Coupling Reaction: To the neutralized amino acid ester solution from step 1, add a solution of this compound (1.05 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Z-Glu(OBzl)-Ala-OMe can be purified by recrystallization or by silica gel column chromatography.
Protocol 2: Dipeptide Synthesis using Z-Glu-OBzl and DCC/HOBt
Materials:
-
Z-Glu-OBzl
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add TEA or NMM (1.0 equivalent) dropwise while stirring. Stir for 15-30 minutes at 0°C.[1]
-
Activation of Z-Glu-OBzl: In a separate flask, dissolve Z-Glu-OBzl (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[1]
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for 15 minutes at 0°C. Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[1]
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[1] b. Combine the filtrate and washings. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: The crude Z-Glu(OBzl)-Ala-OMe can be purified by recrystallization or by silica gel column chromatography.
Conclusion
For the synthesis of peptides where purity, stereochemical integrity, and ease of purification are critical, the use of the pre-activated succinimidyl ester this compound presents clear advantages over traditional carbodiimide methods. By minimizing side reactions such as N-acylurea formation and significantly reducing the risk of racemization, the activated ester approach offers a more controlled and efficient pathway to high-purity peptides. The generation of a water-soluble byproduct further simplifies the downstream processing, making this compound a superior choice for the precise and reliable incorporation of glutamic acid residues in demanding peptide synthesis projects. While carbodiimides remain a cost-effective option, the benefits of the activated ester method in terms of product quality and simplified workflow often outweigh the difference in reagent cost for research, development, and production of high-value peptides.
References
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Z-Glu(Osu)-OBzl and Modern Alternatives
For researchers, scientists, and drug development professionals, the choice of synthetic strategy for incorporating glutamic acid into a peptide sequence is a critical decision that directly impacts the purity of the crude product and the overall efficiency of the manufacturing process. This guide provides an objective comparison of peptides synthesized using the classical activated ester method with Z-Glu(Osu)-OBzl versus modern in-situ activation techniques and the widely adopted Fmoc/tBu strategy. The performance of each method is evaluated through High-Performance Liquid Chromatography (HPLC) analysis, with supporting experimental data and detailed protocols.
Performance Comparison: Classical vs. Modern Peptide Synthesis Strategies
The synthesis of peptides is a stepwise process where the purity of the final product is highly dependent on the efficiency of each coupling and deprotection step. Historically, the use of pre-activated amino acid derivatives like this compound (N-benzyloxycarbonyl-L-glutamic acid γ-benzyl α-N-hydroxysuccinimide ester) was a common approach. This method involves the isolation of the activated ester prior to its use in the coupling reaction. In contrast, modern peptide synthesis, both in solution-phase and solid-phase (SPPS), predominantly relies on in-situ activation, where a coupling reagent is used to activate the carboxylic acid of the protected amino acid immediately before the coupling reaction.
The two major strategic approaches for SPPS are the Boc/Bzl strategy, to which Z-Glu-OBzl belongs, and the Fmoc/tBu strategy. While direct, side-by-side quantitative comparisons for the synthesis of the exact same peptide using different glutamic acid derivatives are not always available in the literature, broader studies on multiple peptide syntheses can provide valuable insights into the general performance of these strategies. A study involving the simultaneous synthesis of 50 different peptides found that the Boc/Bzl strategy, on average, resulted in a higher yield and purity of the crude peptide product compared to the Fmoc/tBu strategy under "average" conditions[1]. This suggests a certain robustness to the Boc/Bzl approach for routine peptide synthesis.
Quantitative Performance Analysis
The following tables summarize the performance of different peptide synthesis strategies. Table 1 provides a general comparison of the classical Boc/Bzl strategy (utilizing Z-Glu-OBzl) with the modern Fmoc/tBu strategy (utilizing Fmoc-Glu(OtBu)-OH). Table 2 offers a qualitative comparison of using a pre-activated ester like this compound versus in-situ activation methods.
Table 1: Performance Comparison of Boc/Bzl vs. Fmoc/tBu Strategies in SPPS
| Performance Metric | Boc/Bzl Strategy (with Z-Glu-OBzl) | Fmoc/tBu Strategy (with Fmoc-Glu(OtBu)-OH) | Key Considerations |
| Average Crude Peptide Yield | 71%[1] | 60%[1] | The Boc/Bzl strategy has shown a higher average yield under standardized conditions for multiple peptides. |
| Average Crude Peptide Purity (by HPLC) | 70%[1] | 46% - 65%[1] | The Boc/Bzl strategy has also demonstrated higher average purity in the same study. |
| Nα-Deprotection Conditions | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | The base-mediated deprotection in the Fmoc strategy is milder than the repeated acidolysis in the Boc strategy. |
| Final Cleavage Conditions | Anhydrous Hydrogen Fluoride (HF) | ~95% Trifluoroacetic Acid (TFA) | HF is highly corrosive and requires specialized equipment, whereas TFA is less harsh. |
| Orthogonality | No | Yes | The Fmoc/tBu strategy allows for selective deprotection of side chains while the peptide is still on the resin, which is advantageous for modifications. |
| Common Side Reactions | Acid-catalyzed side reactions, Pyroglutamate formation, Alkylated products | Base-catalyzed side reactions (e.g., aspartimide formation), Piperidinyl adducts | The choice of strategy can be influenced by the peptide sequence to minimize known side reactions. |
Table 2: Qualitative Comparison of Activation Methods for Z-Glu-OBzl
| Feature | Pre-activated this compound | In-situ Activation (e.g., with HATU/DCC) |
| Convenience | Can be prepared in advance and stored. | Reagents are mixed at the time of coupling. |
| Reactivity | Generally lower than with modern in-situ reagents. | Highly reactive, leading to faster coupling times. |
| Side Reactions | Lower risk of side reactions associated with the coupling reagent itself. | Potential for side reactions from the coupling reagent (e.g., guanidinylation with HBTU/HATU). |
| Racemization | Generally low, as the activated species is stable. | Risk of racemization can be higher, especially with older coupling reagents, but is minimized with additives like HOBt or Oxyma. |
| Cost-Effectiveness | May be more expensive due to the additional synthesis and purification step for the activated ester. | Can be more cost-effective, especially for large-scale synthesis. |
Experimental Protocols
Detailed methodologies for peptide synthesis using this compound and subsequent HPLC analysis are provided below.
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound
This protocol describes the synthesis of a model dipeptide, Z-Glu(OBzl)-Ala-OBzl, using the pre-activated N-hydroxysuccinimide ester of Z-Glu-OBzl.
Materials:
-
This compound
-
H-Ala-OBzl·HCl (Alanine benzyl ester hydrochloride)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dimethoxyethane (DME) or Dichloromethane (DCM)
-
10% Sodium Bicarbonate Solution
-
1N Hydrochloric Acid
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve H-Ala-OBzl·HCl (1.0 equivalent) in anhydrous DME. Cool the solution to 0°C in an ice bath. Add TEA (1.0 equivalent) dropwise while stirring. Stir for 15 minutes at 0°C.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DME. Add this solution to the neutralized alanine solution from step 1. Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as monitored by TLC.
-
Work-up: Dilute the reaction mixture with water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate. Wash the organic layer with 10% sodium bicarbonate solution, water, 1N hydrochloric acid, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude Z-Glu(OBzl)-Ala-OBzl can be purified by silica gel column chromatography or recrystallization.
Protocol 2: HPLC Analysis of Crude Peptide
This protocol outlines a general method for the analysis of the crude peptide by reversed-phase HPLC to determine its purity.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Crude peptide sample
-
Sample solvent: 50:50 Acetonitrile/Water
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in the sample solvent. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the crude peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows for peptide synthesis.
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
References
A Comparative Guide to the Mass Spectrometry Characterization of Peptide Products Derived from Z- and Fmoc-Protected Glutamic Acid
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is paramount, directly influencing not only the synthetic workflow but also the subsequent analytical characterization. The incorporation of glutamic acid, a common trifunctional amino acid, is a key step where this choice is critical.
This guide provides an objective comparison of the mass spectrometric characterization of peptides synthesized using two distinct glutamic acid derivatives: Z-Glu(Osu)-OBzl , an activated ester for use in classical Z-chemistry, and Fmoc-Glu(OtBu)-OH , the standard for modern solid-phase peptide synthesis (SPPS). The focus is on how the choice of these reagents impacts the interpretation of mass spectrometry data for the final peptide products.
Performance Comparison from an Analytical Perspective
The fundamental difference between these two approaches lies in their protecting group strategies. This compound utilizes the benzyloxycarbonyl (Z) group for α-amino protection and a benzyl (Bzl) ester for the γ-carboxyl side-chain.[1] In contrast, Fmoc-Glu(OtBu)-OH employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and an acid-labile tert-butyl (tBu) ester for the side-chain.[1] These divergent strategies lead to different potential impurities and analytical signatures detectable by mass spectrometry.
| Feature | Z-Chemistry using this compound | Fmoc-Chemistry using Fmoc-Glu(OtBu)-OH | Mass Spectrometry Implications |
| Nα-Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Incomplete deprotection results in a mass addition of +134.05 Da for the Z-group or +222.07 Da for the Fmoc-group on the N-terminus, which is readily detectable by MS.[2] |
| Glu Side-Chain Protection | Bzl (Benzyl ester) | tBu (tert-Butyl ester) | Incomplete side-chain deprotection leads to a mass addition of +90.05 Da for the Bzl-group or +56.07 Da for the tBu-group on glutamic acid residues. |
| Deprotection/Cleavage | Strong acid (e.g., HF) or Catalytic Hydrogenolysis[1][3] | Mild base (e.g., Piperidine) for Nα-Fmoc; Moderate acid (e.g., TFA) for side-chains and cleavage.[1][4] | Harsh HF cleavage can cause side reactions and modifications, creating a more complex mixture of byproducts to identify via MS. TFA cleavage is milder but can still lead to specific side products like aspartimide formation if an Asp residue is present.[1] |
| Orthogonality | Limited. Z and Bzl groups are often removed simultaneously.[3] | High. Fmoc is removed by base, while tBu and other side-chain groups are removed by acid, allowing for selective deprotection.[4] | The lack of orthogonality in Z-chemistry can make it difficult to isolate specific intermediates for MS analysis during complex syntheses. |
| Common Byproducts | Products of incomplete deprotection; byproducts from harsh acid treatment. | Deletion sequences; products of aspartimide formation; Piperidine adducts on the N-terminus. | Each strategy produces a characteristic set of potential impurities that must be searched for in the mass spectrum by their specific mass shifts. |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis
-
Peptide Solubilization: Dissolve the crude or purified peptide product in an appropriate solvent. A common starting point is 0.1% formic acid in water. If solubility is an issue, small amounts of organic solvent (e.g., acetonitrile, isopropanol) can be added. The final concentration should be approximately 1 mg/mL for a stock solution.
-
Dilution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for injection, typically in the range of 1-10 µM.
-
Filtration/Centrifugation: Centrifuge the final diluted sample at high speed (>12,000 x g) for 5-10 minutes or filter through a 0.22 µm filter to remove any particulate matter that could clog the LC system.
-
Transfer: Transfer the supernatant to an appropriate autosampler vial for analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide Characterization
This protocol outlines a general method for analyzing synthetic peptides. Electrospray ionization (ESI) is a soft ionization technique ideal for peptides, as it minimizes in-source fragmentation and preserves the molecular ion.[5][6] Tandem MS (MS/MS) is then used to induce fragmentation for sequence confirmation.[5][7]
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for peptide separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15-30 minutes is a good starting point for many peptides.
-
Flow Rate: Dependent on column diameter, typically 200-400 µL/min for analytical columns.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI in positive ion mode.[8]
-
Full MS Scan (MS1): Acquire spectra over a mass range appropriate for the expected peptide mass (e.g., m/z 300-2000). The protonated molecular ion [M+H]⁺, and often multiply charged ions like [M+2H]²⁺, will be observed.
-
Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) is most common.
-
Data Analysis: Analyze the MS/MS spectra to identify characteristic b- and y-ion series that confirm the amino acid sequence.[9] Search for unexpected mass shifts corresponding to the potential side products listed in the table above.
-
Visualizations
Caption: Comparative workflows for Z-chemistry vs. modern Fmoc-based peptide synthesis.
Caption: Conceptual MS/MS fragmentation of a peptide into b- and y-ions for sequencing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. msvision.com [msvision.com]
- 8. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 9. EP0750747B1 - Identification of amino acids by mass spectrometry - Google Patents [patents.google.com]
A Comparative Guide to Peptide Coupling Efficiency: Z-Glu(osu)-obzl vs. HATU
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, the efficient formation of the amide bond is a critical determinant of the overall success, impacting yield, purity, and stereochemical integrity. The choice between utilizing a pre-activated amino acid derivative, such as an N-hydroxysuccinimide (OSu) ester, or employing an in-situ coupling reagent like HATU represents a key strategic decision. This guide provides an objective comparison of the coupling efficiency of Z-Glu(osu)-obzl, a pre-formed active ester of Z-Glu-OBzl, and HATU, a highly efficient uronium-based coupling reagent used for the in-situ activation of the parent carboxylic acid.
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference between coupling with this compound and using HATU lies in the method of carboxyl group activation.
This compound: The Pre-activated Approach
This compound is an active ester where the carboxyl group of Z-Glu-OBzl has been pre-activated with N-hydroxysuccinimide. This stable, isolable compound reacts directly with the free amine of the peptide chain in a straightforward nucleophilic acyl substitution reaction. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the formation of the peptide bond. This method avoids the need for a separate activation step during the coupling phase of peptide synthesis.
HATU: In-Situ Activation for High Reactivity
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt that facilitates the in-situ activation of a carboxylic acid, in this case, Z-Glu-OBzl. In the presence of a base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This active ester is then rapidly attacked by the N-terminal amine of the peptide chain to form the peptide bond. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for HATU's high performance, as it accelerates the coupling reaction and minimizes the risk of racemization.[1]
Quantitative Data Comparison
Direct, side-by-side quantitative comparisons of the coupling efficiency of this compound and HATU-mediated coupling of Z-Glu-OBzl are not extensively available in the literature. However, a comparison can be drawn from the well-documented performance of HATU in challenging synthetic contexts and the general characteristics of NHS active esters.
| Parameter | This compound (Pre-formed Active Ester) | HATU (In-situ Activation) |
| Coupling Yield | Generally good to high, but can be sequence-dependent. | Consistently high to quantitative, even in "difficult" sequences. Yields often exceed 90%.[2] |
| Reaction Time | Typically longer reaction times are required for complete coupling. | Very rapid, with coupling times often in the range of 30-60 minutes.[2][3] |
| Racemization | Generally low due to the urethane protecting group and the moderate reactivity of the OSu ester. | Very low risk of racemization due to the high reaction rates that favor aminolysis over the formation of the oxazolone intermediate.[4] |
| Side Reactions | Low propensity for side reactions due to moderate reactivity. | Can be prone to side reactions if not used correctly (e.g., excess reagent can cap the N-terminus). |
| Convenience | Convenient as it is a stable, pre-activated reagent, simplifying the coupling step. | Requires an additional activation step with a base during the coupling procedure. |
Experimental Protocols
Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the coupling of a pre-formed this compound active ester to a resin-bound peptide with a free N-terminal amine.
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (1.5 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Optional: 1-Hydroxybenzotriazole (HOBt) (1.0 equivalent) as a catalyst
-
-
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Deprotect the N-terminal amino group using standard protocols (e.g., 20% piperidine in DMF for Fmoc deprotection).
-
Wash the resin thoroughly with DMF.
-
Dissolve this compound (and optional HOBt) in DMF.
-
Add the solution of the active ester to the resin.
-
Agitate the mixture at room temperature for 2-4 hours, or until a ninhydrin test indicates the absence of free amines.
-
Wash the resin with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.
-
Protocol 2: HATU-mediated Coupling of Z-Glu-OBzl in SPPS
This protocol describes the in-situ activation and coupling of Z-Glu-OBzl using HATU.
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Z-Glu-OBzl (1.5 - 3.0 equivalents)
-
HATU (1.45 - 2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 6.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Deprotect the N-terminal amino group using standard protocols.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the amino acid by dissolving Z-Glu-OBzl and HATU in DMF, then add DIPEA. Allow the solution to stand for 2-5 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
Conclusion and Recommendations
The choice between this compound and HATU for peptide coupling involves a trade-off between convenience and efficiency.
-
This compound offers the convenience of a stable, pre-activated amino acid derivative, which can simplify the coupling step, particularly in automated synthesis platforms that are not equipped for in-situ activation. Its moderate reactivity is beneficial in minimizing side reactions. However, this comes at the cost of potentially longer reaction times and possibly lower coupling yields, especially with sterically hindered amino acids or "difficult" sequences.
-
HATU stands out for its superior coupling efficiency and rapid reaction kinetics.[1] It is the reagent of choice for challenging couplings, including the incorporation of sterically hindered residues and the synthesis of aggregation-prone sequences. The in-situ activation generates a highly reactive OAt-ester that drives the reaction to completion quickly, thereby minimizing the risk of racemization.[4] While it requires an additional pre-activation step, the significant gains in yield and purity often outweigh this minor inconvenience.
For researchers prioritizing the highest possible yield, purity, and speed, particularly in the synthesis of complex peptides, HATU is the recommended choice . For applications where convenience is a primary concern and for routine couplings of non-problematic sequences, This compound remains a viable and effective option .
References
A Comparative Guide to Glutamic Acid Protection in Boc vs. Fmoc Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy for trifunctional amino acids like glutamic acid is a critical decision that profoundly influences the efficiency, purity, and ultimate success of the synthetic endeavor. This guide provides an in-depth, objective comparison of the two predominant strategies for incorporating glutamic acid: the use of a benzyl-protected derivative, commonly employed in Boc-based synthesis, and a tert-butyl-protected derivative, the standard in Fmoc-based synthesis.
The reagent specified, Z-Glu(Osu)-OBzl, represents a side-chain activated form of glutamic acid, where 'Z' is the N-terminal benzyloxycarbonyl protecting group, 'OBzl' is the C-terminal benzyl ester, and 'Osu' is a succinimidyl ester activating the side-chain carboxyl group. While such activated esters are instrumental for coupling reactions, their direct use as a side-chain pre-activated building block in standard solid-phase peptide synthesis (SPPS) is uncommon. The more conventional and widely documented approach involves the use of stable side-chain protecting groups that are removed at a specific stage, either during the final cleavage or orthogonally for on-resin side-chain modification.
This guide will therefore focus on the practical and extensively validated comparison between the Boc/Bzl strategy, utilizing derivatives like Boc-Glu(OBzl)-OH, and the Fmoc/tBu strategy, which employs Fmoc-Glu(OtBu)-OH.
Performance Comparison: Boc/Bzl vs. Fmoc/tBu Strategies for Glutamic Acid Incorporation
The selection between a benzyl or a tert-butyl side-chain protection for glutamic acid is fundamentally tied to the choice between the Boc and Fmoc Nα-protection strategies. Each approach presents a unique set of advantages and disadvantages regarding deprotection conditions, potential side reactions, and compatibility with different peptide sequences.
| Parameter | Boc/Bzl Strategy (e.g., Boc-Glu(OBzl)-OH) | Fmoc/tBu Strategy (e.g., Fmoc-Glu(OtBu)-OH) | Key Considerations |
| Nα-Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | The base-mediated deprotection in the Fmoc strategy is milder on the growing peptide chain than the repeated acidolysis in the Boc strategy.[1] |
| Side-Chain Protection (Glu) | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) | OBzl is cleaved with strong acid (e.g., HF), while OtBu is cleaved with a milder acid (TFA).[2] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | ~95% Trifluoroacetic Acid (TFA) | HF is highly corrosive and requires specialized equipment, making the Fmoc/tBu strategy more accessible for many labs.[2] |
| Orthogonality | Limited. Selective deprotection of other acid-labile groups is challenging. | Yes. The Fmoc/tBu strategy allows for the use of other orthogonal protecting groups (e.g., Alloc, Mtt) that can be removed under different conditions for on-resin modifications.[1] | |
| Coupling Efficiency | >99% with modern coupling reagents. | >99% with modern coupling reagents. | Both strategies can achieve high coupling efficiencies. |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity is sequence-dependent. The Fmoc strategy may be more prone to aspartimide formation in susceptible sequences.[1] |
| Overall Yield | ~50-60% | ~45-55% | For routine sequences, the Boc/Bzl strategy can sometimes offer slightly higher yields.[1] |
| Major Side Reactions | Pyroglutamate formation, Anisylation during HF cleavage.[3] | Aspartimide formation, Pyroglutamate formation, Piperidinyl adducts.[1] | The side reaction profiles are distinct and require different mitigation strategies. |
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-Glu(OBzl)-OH
This protocol outlines a single coupling cycle for the incorporation of a Boc-Glu(OBzl)-OH residue onto a growing peptide chain on a solid support (e.g., Merrifield resin).
1. Resin Swelling:
-
Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
3. Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x).
4. Coupling:
-
In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
6. Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole) at 0°C for 1 hour. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
Fmoc Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH
This protocol outlines a single coupling cycle for the incorporation of an Fmoc-Glu(OtBu)-OH residue onto a growing peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
-
Swell the Rink Amide resin in DMF for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 1 hour.
-
Monitor coupling completion with a Kaiser test.
4. Washing:
-
After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
5. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide with cold diethyl ether.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways and workflows associated with the Boc/Bzl and Fmoc/tBu peptide synthesis strategies.
Caption: Workflow of a single coupling cycle in Boc-SPPS.
Caption: Workflow of a single coupling cycle in Fmoc-SPPS.
Caption: Common side reactions in Boc and Fmoc peptide synthesis.
Conclusion
The choice between the Boc/Bzl and Fmoc/tBu strategies for incorporating glutamic acid is a strategic one, dictated by the specific requirements of the target peptide, the available synthetic infrastructure, and the desired orthogonality for potential side-chain modifications. The Fmoc/tBu strategy, with its milder deprotection conditions and orthogonality, has become the predominant method for modern solid-phase peptide synthesis, particularly for complex and sensitive peptides. However, the Boc/Bzl strategy remains a robust and valuable approach, especially for certain sequences where side reactions like aspartimide formation are a significant concern. A thorough understanding of the chemistry, potential side reactions, and the nuances of each strategy is paramount for the successful synthesis of glutamic acid-containing peptides.
References
A Comparative Guide to the Application of Z-Glu(Osu)-OBzl in Peptide Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and synthetic strategies is paramount to the successful synthesis of peptides. This guide provides a comprehensive literature review and a comparative analysis of Z-Glu(Osu)-OBzl (N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-N-hydroxysuccinimide ester) and its applications in peptide chemistry. We will objectively compare its performance with alternative methods for incorporating glutamic acid residues, supported by available experimental data and detailed protocols.
Introduction to Glutamic Acid Protection in Peptide Synthesis
Glutamic acid, with its side-chain carboxylic acid, requires protection during peptide synthesis to prevent unwanted side reactions. Historically, the benzyloxycarbonyl (Z) group for Nα-protection and the benzyl (Bzl) ester for side-chain protection have been staples in the Boc/Bzl protecting group strategy. This compound is a pre-activated form of Z-Glu-OBzl, designed for direct use in coupling reactions without the need for in-situ activation.
This guide will compare the use of this compound with two primary alternatives:
-
In-situ activation of Z-Glu-OBzl or Boc-Glu(OBzl)-OH: Utilizing coupling reagents to activate the carboxylic acid immediately prior to coupling.
-
Fmoc/tBu strategy: Employing the modern standard, Fmoc-Glu(OtBu)-OH, which offers an orthogonal protection scheme.
Performance Comparison
The choice of glutamic acid derivative and synthetic strategy significantly impacts coupling efficiency, final peptide purity, and the potential for side reactions. The following tables summarize the performance of this compound in comparison to its alternatives.
Table 1: Performance Metrics of Glutamic Acid Derivatives in Peptide Synthesis
| Performance Metric | This compound (inferred) | In-situ Activated Z-Glu-OBzl / Boc-Glu(OBzl)-OH | Fmoc-Glu(OtBu)-OH |
| Nα-Protecting Group | Z (Benzyloxycarbonyl) | Z (Benzyloxycarbonyl) or Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | OBzl (Benzyl ester) | OBzl (Benzyl ester) | OtBu (tert-Butyl ester) |
| Coupling Efficiency | Moderate to High | Generally high, but can be sequence-dependent.[1] | High (>99%) with standard coupling reagents.[2] |
| Crude Peptide Purity | Moderate | Moderate to high; dependent on peptide sequence and cleavage conditions.[2] | High; milder deprotection conditions contribute to higher purity.[2] |
| Overall Yield | Moderate | Moderate to high. | High.[2] |
| Racemization Potential | Low (pre-activated) | Low to moderate, dependent on coupling reagent.[1] | Low with appropriate coupling reagents. |
| Compatibility with Automated Synthesizers | Less common in modern automated synthesizers. | Compatible with synthesizers designed for Boc-chemistry.[2] | Standard and fully compatible with modern automated synthesizers.[2] |
Table 2: Deprotection Conditions and Side Reactions
| Feature | This compound / Z-Glu-OBzl | Boc-Glu(OBzl)-OH | Fmoc-Glu(OtBu)-OH |
| Nα-Deprotection Conditions | Catalytic hydrogenation or strong acid (HBr/AcOH).[3] | Moderate acid (TFA).[4] | Mild base (e.g., 20% piperidine in DMF).[5] |
| Side-Chain Deprotection | Strong acid (HF) or catalytic hydrogenation.[3][4] | Strong acid (HF).[4] | Moderate acid (TFA).[5] |
| Key Side Reactions | - Incomplete deprotection of the Z-group.- Side reactions during strong acid cleavage (e.g., alkylation).[6]- Pyroglutamate formation from N-terminal Glu.[6] | - Transesterification of the benzyl ester.[2]- Pyroglutamate formation from N-terminal Glu.[6] | - Aspartimide formation in sequences with adjacent Asp residues.- Piperidinyl adducts.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these building blocks in research. Below are representative protocols for solution-phase and solid-phase peptide synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound
This protocol describes the coupling of this compound with an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl, 5% NaHCO₃ solution, water, brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM and cool to 0°C. Add TEA (1.0 equivalent) dropwise and stir for 15-30 minutes at 0°C.
-
Coupling Reaction: To the neutralized amino acid ester solution, add a solution of this compound (1.05 equivalents) in anhydrous DCM. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: a. Wash the organic layer successively with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and brine (1x). b. Dry the organic layer over anhydrous Na₂SO₄. c. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude protected dipeptide can be purified by recrystallization or silica gel column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using in-situ activation of Boc-Glu(OBzl)-OH (Boc/Bzl Strategy)
This protocol outlines a typical cycle for incorporating a Boc-Glu(OBzl)-OH residue in an automated or manual synthesizer.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Glu(OBzl)-OH
-
Coupling agent (e.g., HBTU, HATU, or DCC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM or DMF.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the protonated N-terminal amine with a solution of 10% DIEA in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling: a. In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (2-4 equivalents) with a coupling agent (e.g., HBTU/DIEA) in DMF for a few minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM. The resin is now ready for the next cycle.
-
Final Cleavage: After synthesis completion, cleave the peptide from the resin and remove the side-chain benzyl protecting groups using anhydrous hydrogen fluoride (HF) with scavengers.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy)
This protocol details a standard coupling cycle using the Fmoc/tBu strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Glu(OtBu)-OH
-
Coupling agent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: a. In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (2-4 equivalents) with a coupling agent (e.g., HBTU/DIEA) in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF. The resin is now ready for the next cycle.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain tert-butyl protecting groups using a cleavage cocktail, typically containing 95% TFA and scavengers.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the different peptide synthesis strategies.
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
Caption: Comparative workflow of Boc/Bzl and Fmoc/tBu strategies in SPPS.
Caption: Logical relationships between glutamic acid derivatives and synthesis strategies.
Conclusion
This compound offers a convenient, pre-activated option for incorporating a Z- and Bzl-protected glutamic acid residue, particularly in solution-phase peptide synthesis. Its use in modern automated solid-phase peptide synthesis is limited due to the harsh deprotection conditions required for the Z and Bzl groups.
The choice between this compound and its alternatives is highly dependent on the overall synthetic strategy. For routine SPPS, especially for complex and sensitive peptides, the Fmoc/tBu strategy utilizing Fmoc-Glu(OtBu)-OH is generally the preferred method due to its mild and orthogonal deprotection scheme, leading to higher purity and yields.[2] The Boc/Bzl strategy, with in-situ activation of Boc-Glu(OBzl)-OH, remains a robust alternative, particularly for sequences prone to aggregation.[2]
Researchers should carefully consider the scale of their synthesis, the nature of the target peptide, and the available equipment when selecting the most appropriate glutamic acid derivative and synthetic methodology.
References
A Comparative Guide to the Application of Z-Glu(Osu)-OBzl in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant for the successful synthesis of peptides. This guide provides an objective comparison of the performance of Z-Glu(Osu)-OBzl, a classical activated ester for the introduction of glutamic acid, with its more contemporary counterparts. The information presented is supported by a summary of experimental data and detailed protocols to aid in the selection of the most suitable glutamic acid derivative for specific research applications.
Historically, the use of Z-Glu-OBzl and its activated forms like this compound was a common approach, particularly within the Boc/Bzl protecting group strategy in both solution-phase and solid-phase peptide synthesis (SPPS). However, with advancements in SPPS, particularly automation, derivatives such as Fmoc-Glu(OtBu)-OH have become the industry standard. This guide will delve into a detailed comparison of these strategies.
Performance Comparison of Glutamic Acid Derivatives
The efficiency of peptide synthesis is evaluated based on several key metrics, including coupling efficiency, the purity of the crude peptide, overall yield, and the propensity for side reactions. While this compound is an activated form of Z-Glu-OBzl, its performance is intrinsically linked to the Z/Bzl protection strategy.
Table 1: Comparison of Key Performance Parameters of Different Glutamic Acid Derivatives in Peptide Synthesis
| Performance Metric | Z-Glu-OBzl Strategy | Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy) | Boc-Glu(OBzl)-OH (Boc/Bzl Strategy) |
| Nα-Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Side-Chain Protection | OBzl (Benzyl ester) | OtBu (tert-Butyl ester) | OBzl (Benzyl ester) |
| Nα-Deprotection | Catalytic Hydrogenolysis or strong acid (HBr/AcOH) | 20% Piperidine in DMF | Mild acid (e.g., TFA) |
| Final Cleavage | Strong acid (e.g., HF) or hydrogenolysis | ~95% Trifluoroacetic Acid (TFA)[1] | Strong acid (e.g., HF)[2] |
| Average Crude Peptide Yield | ~71%[1] | ~60%[1] | Moderate to high[3] |
| Average Crude Peptide Purity | ~70%[1] | ~46% - 65%[1] | Moderate to high[3] |
| Key Side Reactions | Incomplete deprotection of the Z-group, alkylation of sensitive residues during HF cleavage.[3][4] | Aspartimide formation, pyroglutamate formation, piperidinyl adducts.[4] | Pyroglutamate formation, anisylation during HF cleavage.[2] |
| Orthogonality | No, when using strong acid for both Nα and side-chain deprotection.[1] | Yes, Fmoc is base-labile and OtBu is acid-labile.[1] | No, both Boc and OBzl are acid-labile, but with different lability. |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of glutamic acid derivatives into a peptide sequence. Below are representative protocols for the use of Z-Glu-OBzl in solution-phase synthesis and Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis using Z-Glu-OBzl
This protocol describes the synthesis of a simple dipeptide in solution using Z-Glu-OBzl.[1]
Materials:
-
Z-Glu(OBzl)-OH
-
H-Ala-OBzl·HCl (Alanine benzyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Neutralization of Amino Acid Ester: In a flask, dissolve H-Ala-OBzl·HCl (1.0 equivalent) in anhydrous DCM and cool to 0°C. Add TEA or NMM (1.0 equivalent) and stir for 15 minutes at 0°C.
-
Activation of Z-Glu(OBzl)-OH: In a separate flask, dissolve Z-Glu(OBzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Coupling Reaction: To the activated Z-Glu(OBzl)-OH solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture for 15 minutes at 0°C. Add the neutralized alanine solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH
This protocol is a typical cycle for modern automated peptide synthesizers utilizing Fmoc/tBu chemistry.[3]
Materials:
-
Rink amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Fmoc-Glu(OtBu)-OH
-
Coupling agents (e.g., HBTU, HATU)
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: The solid support is swelled in DMF.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Coupling: Fmoc-Glu(OtBu)-OH is activated with a coupling agent and DIEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, monitored by a test such as the Kaiser test.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail.
-
Purification: The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for solution-phase and solid-phase peptide synthesis.
Conclusion
The choice between this compound and modern alternatives like Fmoc-Glu(OtBu)-OH is a strategic one based on the specific requirements of the peptide and the synthetic methodology. Z-Glu-OBzl and its activated derivatives are considered legacy reagents for automated solid-phase peptide synthesis due to the harsh conditions required for the removal of the Z-group.[3] However, they remain valuable for solution-phase synthesis and for specific synthetic strategies where their unique properties are advantageous.[3]
For most applications in modern automated peptide synthesizers, Fmoc-Glu(OtBu)-OH is the superior choice, offering a milder and orthogonal deprotection scheme that leads to higher purity and yield of the final peptide product.[3] It is compatible with a wide range of sensitive amino acids and modifications.[3] Ultimately, a thorough understanding of the chemistry, potential side reactions, and the specific context of the target peptide will guide the researcher to the most appropriate and successful synthetic strategy.
References
Safety Operating Guide
Navigating the Disposal of Z-Glu(osu)-obzl: A Guide to Safe and Compliant Practices
Key Chemical and Physical Properties
A clear understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key available data for Z-Glu(osu)-obzl. It is important to note the absence of specific toxicity and ecotoxicity data, which necessitates a cautious approach to its disposal.
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[1] |
| CAS Number | 34897-67-1 | ChemicalBook[1] |
| Molecular Formula | C24H24N2O8 | ChemicalBook[1] |
| Formula Weight | 468.46 | ChemicalBook[1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. | BenchChem[2] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | AAPPTec, LLC[3] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, ...). | AAPPTec, LLC[3] |
| Toxicity | No specific data available. May be harmful if inhaled, ingested, or absorbed through the skin, and may cause respiratory tract, skin, and eye irritation. | AAPPTec, LLC[3] |
| Ecotoxicity | No specific data available. | AAPPTec, LLC[3] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must always be conducted in strict accordance with federal, state, and local environmental regulations, as well as your institution's specific Environmental Health and Safety (EHS) guidelines.[2][3] The following protocol provides a general framework for safe disposal.
Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure, unused this compound or contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2] It is prudent to treat this waste stream as hazardous due to the lack of specific toxicity data.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound waste to minimize exposure.[2]
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.
Containerization and Labeling
-
Select a Suitable Container: Use a clean, dry, and chemically compatible container with a secure lid. For solid waste, a wide-mouth plastic or glass container is appropriate.[2]
-
Label Clearly: The container must be clearly labeled with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The quantity of waste
-
The date of accumulation[2]
-
Accumulation and Storage
-
Designated Area: Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Safe Storage: The storage area should be cool, dry, and well-ventilated, away from incompatible materials and sources of ignition.[2][4]
Disposal Request
-
Contact EHS: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[2]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for scheduling a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the key decision points and procedural steps for the safe disposal of this compound.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and professional laboratory environment.
References
Essential Safety and Logistical Information for Handling Z-Glu(Osu)-OBzl
For researchers, scientists, and drug development professionals, the safe handling and disposal of Z-Glu(Osu)-OBzl, a reactive N-hydroxysuccinimide (NHS) ester, are paramount to ensure laboratory safety and experimental integrity. This guide provides essential procedural information for the use of this compound.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is crucial to prevent exposure when handling this compound, particularly in its solid, powdered form.[1]
| Protection Type | Required PPE | Rationale |
| Eye and Face | Safety glasses with side shields or goggles.[1][2] | Protects against accidental splashes of chemicals and powders.[1][3] A face shield can offer additional protection.[3] |
| Hand | Impervious chemical-resistant gloves (e.g., nitrile).[1][4] Double-gloving is recommended.[3] | Prevents skin contact with the chemical.[1] Double-gloving provides an extra layer of protection.[3] |
| Body | Laboratory coat.[1][5] | Protects clothing and skin from spills.[3] For larger quantities, a chemical-resistant apron is advised.[3] |
| Respiratory | Use in a chemical fume hood.[3] A dust respirator may be necessary if dust formation is likely outside of a fume hood.[3][5] | Prevents inhalation of fine particulates.[3] |
| Feet | Closed-toe shoes.[3] | Protects against injuries from spills and dropped objects.[3] |
Operational Plan: Handling and Storage
This compound is an NHS ester, which is highly susceptible to hydrolysis from moisture.[1][6] Proper handling and storage are critical to maintain its reactivity and ensure the integrity of the compound.[1]
Storage:
-
Upon receipt, store the vial of solid this compound at -20°C or lower in a desiccator to protect it from moisture.[6]
-
It is recommended to aliquot the solid compound into smaller, single-use vials upon first opening to minimize exposure of the main stock to atmospheric moisture.[6]
-
Stock solutions are not recommended for long-term storage due to gradual hydrolysis.[6] If a stock solution is necessary, use an anhydrous aprotic solvent (e.g., DMSO, DMF), store in small aliquots at -80°C for up to six months or -20°C for up to one month, and ensure vials are tightly sealed.[6]
Handling:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture inside the cold vial.[6]
-
Weighing: Weigh the desired amount quickly in a low-humidity environment, such as in a glove box or under a gentle stream of inert gas.[6]
-
Dissolution: Dissolve the compound in a suitable anhydrous organic solvent (e.g., DMSO, DMF) before adding it to the reaction mixture. This compound is not soluble in aqueous buffers.[6]
-
Reaction: While gently vortexing the solution containing the primary amine, add the this compound stock solution dropwise. Keep the final concentration of the organic solvent low (ideally below 10%) to avoid precipitation.[6]
-
Quenching: After the reaction is complete, any unreacted NHS ester can be quenched by adding an amine-containing buffer, such as Tris-buffered saline (TBS).[3]
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.[2][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][7] If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor.[7]
Disposal Plan
The disposal of this compound and its waste must be conducted in accordance with federal, state, and local environmental control regulations.[7][8] Although not always classified as a hazardous substance, standard laboratory waste procedures should be meticulously followed.[5]
Waste Segregation and Containerization:
-
Characterize the Waste: Differentiate between pure, unused this compound and contaminated materials (e.g., gloves, paper towels).[5]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Select and Label Container: Use a clean, dry, and chemically compatible container with a secure lid.[5] The label should clearly indicate the full chemical name, quantity, date, and classify it as "Non-hazardous solid chemical waste" if applicable.[5]
-
Accumulation: Store the waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[5]
Disposal Request:
-
Once the waste container is full, submit a chemical waste pickup request to your institution's EHS department, following their specific procedures.[5]
-
Liquid waste, such as reaction mixtures and solvent washes, should be collected in a designated liquid chemical waste container.[3]
-
Dispose of contaminated PPE in the appropriate solid waste stream.[3]
Experimental Workflow
Caption: Workflow for handling this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
